AD 198
描述
属性
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSGXMOHXEUJY-YWVRLZQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243893 | |
| Record name | N-benzyladriamycin-14-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98983-21-2 | |
| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyladriamycin-14-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-benzyladriamycin-14-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AD 198 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AD 198 (N-benzyladriamycin-14-valerate) is a promising lipophilic anthracycline analog of doxorubicin that demonstrates potent anti-cancer activity in a variety of cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic effects of this compound. Key findings indicate that this compound induces apoptosis through at least two distinct signaling pathways: a canonical pathway involving the activation of protein kinase C-delta (PKC-δ) and the p38 mitogen-activated protein kinase (MAPK), and a second pathway characterized by the suppression of the oncoprotein c-Myc. This document details the quantitative efficacy of this compound, the experimental protocols used to elucidate its mechanism, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often superior to its parent compound, doxorubicin, particularly in multidrug-resistant cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Notes |
| Canine Transitional Cell Carcinoma | ||||
| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | ~0.4 | ~0.8 | |
| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | ~0.3 | ~0.6 | |
| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | ~0.5 | ~1.0 | |
| Canine Osteosarcoma | ||||
| K9OSA#1-Zoe | Canine Osteosarcoma | ~0.2 | ~0.5 | |
| K9OSA#2-Nashville | Canine Osteosarcoma | ~0.3 | ~0.7 | |
| K9OSA#3-JJ | Canine Osteosarcoma | ~0.4 | ~0.9 | |
| Human Breast Cancer | ||||
| MCF7AD | P-glycoprotein-positive Breast Cancer | 0.15 | 2.5 | 96h continuous exposure.[1] |
| Human Ovarian Cancer | ||||
| A2780 DX5 | P-glycoprotein-positive Ovarian Carcinoma | 0.07 | 0.6 | 96h continuous exposure.[1] |
Core Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis via two identified signaling cascades.
PKC-δ / p38 MAPK Pro-Apoptotic Signaling
In canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cells, this compound activates a pro-apoptotic signaling cascade initiated by Protein Kinase C-delta (PKC-δ).[2] This activation leads to the subsequent phosphorylation and activation of p38 MAPK.[2] The activated p38 MAPK then likely phosphorylates a suite of downstream effector proteins that collectively drive the cell towards apoptosis. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[2]
Suppression of c-Myc Oncogene
In TRAF3-deficient mouse B lymphoma and human multiple myeloma cells, this compound demonstrates a potent ability to suppress the expression of the c-Myc oncoprotein.[1] This effect is observed at both the mRNA and protein levels, suggesting that this compound may interfere with the transcriptional regulation or stability of c-Myc.[3] The downregulation of c-Myc, a critical driver of cell proliferation and survival, is a key component of this compound's anti-tumor activity in these hematological malignancies.[1] Notably, this mechanism may be independent of PKC-δ nuclear translocation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of a cell population, which is indicative of cell viability and proliferation.
Protocol:
-
Seed canine transitional cell carcinoma (K9TCC) or osteosarcoma (K9OSA) cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or doxorubicin (typically 0.1, 0.5, and 1 µM) for 48 hours.[4]
-
Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Plate cells in a 96-well plate and treat with this compound (e.g., 1 µM) for 24 hours.[4]
-
Lyse the cells in ice-cold RIPA buffer.[4]
-
Incubate 30 µg of protein from the cell lysates with a proluminescent caspase-3/7 substrate in a 1:1 ratio in a 96-well plate at room temperature for 1 hour.[4]
-
Measure the luminescence using a plate reader.[4]
-
Normalize the luminescence values to the protein concentration and express the results as a fold change relative to the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as cleaved PARP, and phosphorylated forms of PKC-δ and p38.
Protocol:
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP, phospho-PKC-δ, phospho-p38, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.
In Vivo Tumor Xenograft Model
The anti-tumor efficacy of this compound has been evaluated in vivo using a TRAF3-/- mouse B lymphoma model.
Protocol:
-
Transplant TRAF3-/- mouse B lymphoma cells into NOD SCID mice.
-
Once tumors are established, administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Evaluate treatment efficacy by comparing tumor growth and survival rates between treated and control groups.
Conclusion
This compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to induce apoptosis through both PKC-δ/p38 MAPK signaling and c-Myc suppression highlights its potential as a therapeutic agent for a range of cancers, including those that are resistant to conventional chemotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies.
References
- 1. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
In-Depth Technical Guide: Synthesis and Chemical Structure of AD 198 (N-benzyladriamycin-14-valerate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD 198, chemically known as N-benzyladriamycin-14-valerate, is a semi-synthetic derivative of the widely used chemotherapeutic agent doxorubicin (Adriamycin). This lipophilic anthracycline has demonstrated a distinct pharmacological profile, including the ability to circumvent multidrug resistance (MDR) and a mechanism of action that involves the modulation of protein kinase C (PKC) signaling pathways. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and key biological activities of this compound, intended to serve as a resource for researchers in oncology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by two key structural modifications to the parent doxorubicin molecule: the addition of a benzyl group to the amino sugar moiety (N-benzylation) and the esterification of the C-14 hydroxyl group with valeric acid. These modifications significantly increase the lipophilicity of the compound compared to doxorubicin.
Chemical Identification
| Property | Value |
| Systematic Name | N-benzyladriamycin-14-valerate |
| Synonym | This compound |
| CAS Number | 98983-21-2 |
| Molecular Formula | C₃₉H₄₃NO₁₂ |
| Molecular Weight | 717.77 g/mol |
Structural Diagram
Caption: Simplified block diagram of the this compound chemical structure.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from doxorubicin. The key transformations are the selective N-benzylation of the daunosamine sugar and the esterification of the C-14 hydroxyl group. While a detailed, publicly available, step-by-step protocol is not readily found in a single source, the synthesis can be inferred from related literature on adriamycin analogs developed by M. Israel and colleagues. The general synthetic strategy involves the following key steps:
Synthetic Workflow
Caption: General workflow for the semi-synthesis of this compound from doxorubicin.
Postulated Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar adriamycin derivatives. Exact conditions such as reaction times, temperatures, and purification solvents would require optimization.
Step 1: N-Benzylation of Doxorubicin
-
Reaction Setup: Doxorubicin hydrochloride is dissolved in a suitable solvent mixture, such as methanol and a non-protic solvent like dichloromethane.
-
Reagents: An excess of benzaldehyde is added, followed by a reducing agent, typically sodium cyanoborohydride. The reaction proceeds via reductive amination.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product, N-benzyladriamycin (AD 288), is extracted and purified, often by column chromatography.
Step 2: 14-O-Esterification of N-Benzyladriamycin
-
Reaction Setup: The purified N-benzyladriamycin is dissolved in a dry, aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Valeric anhydride or valeryl chloride is added as the acylating agent. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be used to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final product, this compound, is purified by column chromatography on silica gel.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported in the public domain. However, based on the synthesis of analogous compounds, the following are expected analytical characterization methods.
| Data Type | Expected Observations |
| Yield | Moderate to good yields are expected for each step, with overall yields depending on the efficiency of purification. |
| ¹H NMR | The spectrum would confirm the presence of the benzyl group protons, the valerate chain protons, and the characteristic protons of the adriamycin core. |
| ¹³C NMR | The spectrum would show carbons corresponding to the adriamycin skeleton, the benzyl group, and the valerate ester. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (717.77 g/mol ) would be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl, ketone, ester, and amine functional groups would be present. |
| Purity (HPLC) | High-performance liquid chromatography would be used to determine the purity of the final compound. |
Mechanism of Action and Signaling Pathway
This compound exhibits a distinct mechanism of action compared to doxorubicin. Its increased lipophilicity allows it to bypass P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance.[1] Unlike doxorubicin, which primarily intercalates with DNA and inhibits topoisomerase II, this compound exerts its cytotoxic effects through the activation of protein kinase C-delta (PKC-δ) and the subsequent p38 MAP kinase signaling pathway, leading to apoptosis.
References
AD 198: A Technical Overview of a Novel Anthracycline
An In-depth Guide on the Discovery, Development, and Mechanism of Action of AD 198 (Benzarubicin)
This technical guide provides a comprehensive overview of the discovery, development history, and mechanism of action of this compound, also known as Benzarubicin. It is intended for researchers, scientists, and drug development professionals interested in the evolution of anthracycline-based chemotherapy. The document details the preclinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways involved in its antitumor activity.
Discovery and Development
This compound (N-benzyladriamycin-14-valerate) is a novel, semi-synthetic anthracycline developed in the laboratories at the University of Tennessee.[1] Key researchers involved in its development include Mervyn Israel and Leonard Lothstein. The primary motivation behind the synthesis of this compound was to create an anthracycline analog that could overcome the significant clinical challenges of multidrug resistance (MDR) and dose-limiting cardiotoxicity associated with conventional anthracyclines like doxorubicin (DOX).[1]
The development of this compound focused on modifying the chemical structure of doxorubicin to alter its cellular targets and mechanism of action. The addition of a benzyl group to the daunosamine sugar and a valerate ester at the C-14 position resulted in a highly lipophilic compound with distinct pharmacological properties.[2] Currently, Paradox Pharmaceuticals is involved in the continued development of Benzarubicin (this compound).[3][4] While extensive preclinical studies have been conducted, there is no publicly available information on this compound having entered human clinical trials.
Mechanism of Action
Unlike traditional anthracyclines that primarily target the cell nucleus and inhibit topoisomerase II, this compound exerts its cytotoxic effects through a distinct, extranuclear mechanism.[1] The principal cellular action of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways.[1]
This compound specifically binds to the C1b (diacylglycerol-binding) regulatory domain of conventional and novel PKC isoforms.[1] This binding mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC. The activation of specific PKC isoforms, particularly PKC-delta (PKC-δ), triggers a cascade of downstream signaling events that ultimately lead to apoptosis (programmed cell death) in cancer cells.[5]
One of the key downstream pathways activated by this compound-mediated PKC-δ activation is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] This leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and ATF2 (activating transcription factor 2), contributing to the apoptotic response.[5]
Furthermore, this compound has been shown to suppress the expression of the oncoprotein c-Myc in some cancer cell lines, providing an additional, PKC-δ-independent mechanism of its anti-tumor activity.[5]
The unique mechanism of action of this compound allows it to circumvent common mechanisms of drug resistance, such as those mediated by the P-glycoprotein (Pgp) drug efflux pump.[6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Efficacy and Cardiotoxicity Profile
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those that are resistant to conventional chemotherapy agents. A key feature of this compound is its effectiveness in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein.
| Cell Line | Cancer Type | Resistance Phenotype | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Pgp-negative | Not specified | Not specified | [6] |
| MCF-7/AD | Breast Cancer | Pgp-positive | 2.5 | 0.15 | [6] |
| A2780 | Ovarian Carcinoma | Pgp-negative | Not specified | Not specified | [6] |
| A2780/DX5 | Ovarian Carcinoma | Pgp-positive | 0.6 | 0.07 | [6] |
| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | - | ~0.8 | ~0.4 | [5] |
| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | - | ~0.7 | ~0.3 | [5] |
| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | - | ~1.0 | ~0.6 | [5] |
| K9OSA#1-Zoe | Canine Osteosarcoma | - | ~0.6 | ~0.3 | [5] |
| K9OSA#2-Nashville | Canine Osteosarcoma | - | ~0.5 | ~0.25 | [5] |
| K9OSA#3-JJ | Canine Osteosarcoma | - | ~0.9 | ~0.5 | [5] |
IC50 values are approximate and were estimated from graphical data in the cited reference where not explicitly stated.
In Vivo Efficacy and Toxicity
In vivo studies in rodent models have confirmed the anti-tumor activity of this compound and have highlighted its significantly improved safety profile compared to doxorubicin. Chronic administration of this compound to mice did not result in the dose-dependent ventricular damage observed with doxorubicin.[1] Furthermore, this compound has demonstrated a greater systemic safety profile, with no detectable pulmonary or hepatic toxicity at its maximum tolerated dose in rodent studies.[3]
Cardioprotective Effects
A remarkable and unexpected finding during the development of this compound was its cardioprotective properties. Despite containing the same quinone ring structure as doxorubicin, which is responsible for the generation of reactive oxygen species (ROS) and subsequent cardiotoxicity, this compound does not cause significant cardiac damage.[1] This is attributed to its ability to activate PKC-epsilon (PKC-ε) in cardiomyocytes.[1] The activation of PKC-ε is a key component of the protective mechanism known as ischemic preconditioning.[1] In fact, studies have shown that this compound can protect the heart from damage induced by doxorubicin and from ischemia-reperfusion injury.[7]
The diagram below illustrates the dual role of this compound in cancer cells and cardiomyocytes.
Experimental Protocols
Detailed experimental protocols for the studies cited are often proprietary to the conducting laboratories. However, this section provides a generalized methodology for key assays used in the evaluation of this compound, based on standard laboratory practices.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a control compound (e.g., doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.
The general workflow for a cell viability assay is depicted below.
Protein Kinase C (PKC) Activity Assay
This assay measures the ability of a compound to activate PKC.
-
Sample Preparation: Cell lysates or purified PKC enzyme are prepared.
-
Reaction Mixture: A reaction mixture is prepared containing a PKC-specific substrate (e.g., a peptide with a PKC phosphorylation site), ATP (often radiolabeled with ³²P), and necessary cofactors (e.g., calcium, phospholipids).
-
Initiation of Reaction: The cell lysate or purified enzyme is added to the reaction mixture, along with this compound or a control compound, to initiate the kinase reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by PKC.
-
Termination of Reaction: The reaction is stopped, often by adding a solution that denatures the enzyme or chelates essential ions.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper that binds the phosphorylated substrate).
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the PKC activity.
Conclusion
This compound represents a significant advancement in the design of anthracycline-based chemotherapeutics. Its unique mechanism of action, centered on the activation of PKC, allows it to overcome clinically relevant mechanisms of drug resistance. More importantly, its favorable safety profile, particularly the lack of cardiotoxicity and its inherent cardioprotective effects, addresses the most significant limitation of conventional anthracyclines. While this compound has demonstrated considerable promise in preclinical studies, its progression to clinical trials and potential therapeutic application in humans remains to be seen. The extensive preclinical data, however, provide a strong rationale for its further development and investigation.
References
- 1. N-Benzyladriamycin-14-valerate (this compound): a non-cardiotoxic anthracycline that is cardioprotective through PKC-epsilon activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline - Paradox Pharmaceuticals, Inc. [paradoxpharma.com]
- 4. paradoxpharma.com [paradoxpharma.com]
- 5. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AD 198 (N-benzyladriamycin-14-valerate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD 198, also known as N-benzyladriamycin-14-valerate, is a semisynthetic, lipophilic analog of the widely used chemotherapeutic agent doxorubicin. Developed to overcome the limitations of conventional anthracyclines, particularly multidrug resistance (MDR) and cardiotoxicity, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is designed to be a valuable resource for researchers and professionals involved in the development of novel anticancer therapies. This guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and presents complex biological pathways and workflows through detailed diagrams.
Introduction
Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades. However, their clinical utility is often hampered by the development of multidrug resistance, frequently mediated by the overexpression of P-glycoprotein (P-gp), and cumulative dose-dependent cardiotoxicity. This compound was designed to circumvent these challenges. Its increased lipophilicity and structural modifications, including the N-benzyl group and the 14-O-valerate ester, are key to its unique mechanism of action and its ability to remain effective in MDR cancer cells. This document synthesizes the available preclinical data to provide a detailed understanding of this compound's pharmacological properties.
Pharmacokinetics
The study of this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. While comprehensive clinical pharmacokinetic data is not publicly available, preclinical studies in rats provide initial insights into its in vivo behavior.
In Vivo Pharmacokinetic Profile in Rats
Following a single intravenous (IV) dose of 5 mg/kg in anesthetized rats, this compound exhibits a triphasic plasma decay pattern. This suggests a multi-compartment pharmacokinetic model, characterized by an initial rapid distribution phase followed by a much slower elimination phase. The plasma decay is described as having extremely rapid alpha and beta phases, succeeded by a very long terminal elimination phase[1].
Metabolism and Excretion
This compound undergoes significant metabolism in vivo. The 14-O-valerate moiety is labile and subject to cleavage, leading to the formation of N-benzyladriamycin (AD 288). The principal metabolites identified in plasma, bile, and urine of rats are summarized in the table below. Notably, the parent drug is not detected in bile or urine, indicating extensive metabolism prior to excretion[1]. The primary route of excretion for anthracyclines is through the bile[2].
Table 1: Metabolites of this compound in Rats Following a Single IV Dose
| Biological Matrix | Principal Metabolites Detected |
| Plasma | N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298), Doxorubicin (very low levels), Doxorubicinol (very low levels) |
| Bile | Doxorubicin, N-benzyladriamycin (AD 288) (low levels), N-benzyladriamycinol (AD 298) (low levels), Doxorubicinol (low levels) |
| Urine | N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298) (low levels), Doxorubicin (low levels) |
Data sourced from a study in anesthetized rats following a single 5 mg/kg IV dose of [14C]-AD 198[1].
Figure 1: Metabolic Pathway and Excretion of this compound.
Pharmacodynamics
The pharmacodynamics of this compound are markedly different from doxorubicin, which primarily acts through DNA intercalation and inhibition of topoisomerase II. This compound's unique mechanism of action is central to its ability to overcome multidrug resistance.
Mechanism of Action
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the delta isoform (PKC-δ). Unlike doxorubicin, this compound does not significantly bind to DNA or inhibit topoisomerase II. Its lipophilic nature allows it to localize in the cytoplasm, where it interacts with PKC-δ. This interaction triggers a cascade of downstream signaling events, ultimately leading to apoptosis.
The key steps in the proposed mechanism of action are:
-
PKC-δ Activation: this compound acts as a PKC-δ activator.
-
Mitochondrial Translocation: Upon activation, PKC-δ translocates to the mitochondria.
-
Phosphorylation of Downstream Targets: In the mitochondria, PKC-δ phosphorylates key effector proteins, such as phospholipid scramblase 3 (PLS3), which plays a critical role in the apoptotic response[3].
-
Apoptosis Induction: The phosphorylation cascade initiated by PKC-δ leads to the activation of caspases and subsequent apoptosis.
Furthermore, in certain cancer types like TRAF3-deficient mouse B lymphoma and human multiple myeloma, this compound has been shown to suppress c-Myc expression and inhibit the phosphorylation of ERK, p38, and JNK, suggesting a potential PKC-δ-independent mechanism of action in these contexts[4].
Figure 2: Proposed Signaling Pathway of this compound-Induced Apoptosis.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a range of human and canine cancer cell lines, including those that exhibit the classical multidrug-resistant phenotype due to P-gp overexpression.
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
| MCF7AD | Breast Carcinoma | P-gp positive | 0.15 | Doxorubicin | 2.5 |
| A2780 DX5 | Ovarian Carcinoma | P-gp positive | 0.07 | Doxorubicin | 0.6 |
| K9TCC | Canine Transitional Cell Carcinoma | - | Lower than Doxorubicin | Doxorubicin | - |
| K9OSA | Canine Osteosarcoma | - | Lower than Doxorubicin | Doxorubicin | - |
IC50 values for MCF7AD and A2780 DX5 are for 96 hours of continuous exposure. Data for canine cell lines indicates greater efficacy than doxorubicin without specifying exact IC50 values[5].
Preclinical Toxicology
Preclinical safety evaluation is a critical component of drug development. While comprehensive toxicology reports for this compound are not publicly available, some initial findings on its toxicity profile have been reported.
Hematotoxicity
In a study in rats, this compound was shown to be less hematotoxic than doxorubicin. An intravenous dose of 24.6 mg/kg of this compound (equivalent to the murine LD50 dose) resulted in a 45% reduction in white blood cell (WBC) count, with recovery by day 10. In contrast, a 10 mg/kg IV dose of doxorubicin (the highest nonlethal dose in mice) caused an 80% decline in WBCs with only partial recovery by day 17[1].
Cardiotoxicity
A key advantage of this compound is its reported reduced cardiotoxicity compared to doxorubicin. In a rodent model, this compound was found to be non-cardiotoxic[5]. This is a significant finding, as cardiotoxicity is a major dose-limiting factor for doxorubicin.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in key studies of this compound.
In Vitro Cytotoxicity Assays
-
Cell Lines: Human breast carcinoma (MCF7AD), human ovarian carcinoma (A2780 DX5), canine transitional cell carcinoma (K9TCC), and canine osteosarcoma (K9OSA) cell lines were used.
-
Drug Exposure: Cells were continuously exposed to varying concentrations of this compound and a comparator drug (e.g., doxorubicin) for a specified duration (e.g., 96 hours).
-
Viability Assessment: Cell viability was determined using standard methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Anesthetized rats were used.
-
Drug Administration: A single intravenous dose of [14C]-labeled this compound (5 mg/kg) was administered.
-
Sample Collection: Plasma, bile, and urine samples were collected at various time points.
-
Sample Analysis: Samples were analyzed by reversed-phase high-performance liquid chromatography (HPLC) with flow-fluorescence detection and liquid scintillography to identify and quantify the parent drug and its metabolites.
Figure 3: General Workflow for the Preclinical Evaluation of this compound.
Conclusion and Future Directions
This compound (N-benzyladriamycin-14-valerate) is a promising lipophilic anthracycline analog with a distinct pharmacological profile that differentiates it from doxorubicin. Its ability to circumvent multidrug resistance and its reduced cardiotoxicity in preclinical models make it a compelling candidate for further development. The primary mechanism of action, involving the activation of PKC-δ and subsequent induction of apoptosis, offers a novel approach to cancer therapy.
However, it is important to note that the publicly available data on this compound is limited, particularly concerning comprehensive in vivo pharmacokinetics in various species and detailed long-term toxicology studies. Further research is warranted to fully elucidate its pharmacokinetic parameters, including bioavailability, tissue distribution, and clearance in larger animal models, and to conduct comprehensive safety and toxicology studies to support potential clinical trials. The development of a stable formulation for clinical use will also be a critical step. Continued investigation into the molecular mechanisms of this compound, including its potential PKC-δ-independent effects, will be valuable for identifying patient populations most likely to benefit from this novel agent.
References
- 1. Pharmacology of N-benzyladriamycin-14-valerate in the rat. | Sigma-Aldrich [merckmillipore.com]
- 2. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Cellular Pathways of AD 198
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD 198 (N-benzyladriamycin-14-valerate) is a semi-synthetic anthracycline analogue that exhibits potent anti-tumor activity through mechanisms distinct from its parent compound, doxorubicin. Unlike doxorubicin, which primarily targets nuclear DNA and topoisomerase II, this compound's cytotoxic effects are mediated through its interaction with cytoplasmic targets, most notably the C1 domain of phorbol-responsive Protein Kinase C (PKC) isoforms. This interaction triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis. Key cellular pathways affected by this compound include the PKC signaling cascade, the MAPK pathway, and the regulation of the oncoprotein c-Myc. This technical guide provides a comprehensive overview of the known biological targets and cellular pathways of this compound, supported by quantitative data and detailed experimental protocols.
Primary Biological Target: Protein Kinase C (PKC)
The principal molecular target of this compound is the C1 regulatory domain of phorbol-responsive Protein Kinase C (PKC) isoforms.[1][2] this compound localizes almost exclusively in the cytoplasm, consistent with its interaction with cytoplasmic proteins like PKC.[2]
Mechanism of Action at the C1 Domain
This compound functions as a C1-ligand, competing with the endogenous ligand diacylglycerol (DAG) and phorbol esters for binding to the C1 domain of PKC.[1][2][3] This interaction is crucial for its biological activity, as evidenced by the correlation between the ability of this compound analogues to compete for [3H]phorbol-12,13-dibutyrate ([3H]PDBu) binding and their potency in inducing apoptosis.[1]
Isoform Specificity
This compound demonstrates activity towards phorbol-responsive PKC isoforms.[1] Among these, PKC-delta (PKCδ) has been frequently identified as a key mediator of this compound-induced apoptosis.[4][5][6][7] However, it is noteworthy that in certain cancer cell models, this compound can induce apoptosis through a PKCδ-independent mechanism, primarily via the suppression of c-Myc.[8]
Cellular Pathways Modulated by this compound
The engagement of PKC by this compound initiates a series of downstream signaling events that culminate in apoptosis and inhibition of cell proliferation.
PKC-Mediated Apoptosis
Activation of PKCδ by this compound is a central event in its pro-apoptotic signaling. This leads to a cascade of events including:
-
Mitochondrial Depolarization: Activated PKCδ translocates to the mitochondria, leading to a loss of mitochondrial membrane potential.[5][9]
-
Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol.[5]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, most notably caspase-3, which is a key executioner of apoptosis.[5]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The effect of this compound on the MAPK pathway, which includes ERK, p38, and JNK, appears to be context-dependent and may vary between different cell types.
-
Inhibition of Pro-Survival Kinases: In some cancer cell lines, such as TRAF3-deficient mouse B lymphoma and human multiple myeloma cells, this compound has been shown to inhibit the phosphorylation of ERK1/2 and p38, and to a lesser extent, JNK.[8]
-
Activation of Pro-Apoptotic Kinases: Conversely, in other cell types, including canine transitional cell carcinoma and osteosarcoma cells, this compound activates the pro-apoptotic p38 MAPK pathway.[6][7] In human leukemia cells, this compound has been observed to rapidly induce Erk1/2 phosphorylation.[4][9]
c-Myc Suppression
A critical and potentially PKCδ-independent mechanism of this compound's anti-tumor activity is the potent suppression of the oncoprotein c-Myc.[8] this compound has been shown to decrease both c-Myc protein and mRNA levels in a dose- and time-dependent manner.[8] This suppression of a key driver of cell proliferation and survival is a significant contributor to the therapeutic efficacy of this compound.
Akt and STAT5 Pathways
The influence of this compound on the Akt and STAT5 pathways adds another layer of complexity to its mechanism of action.
-
Akt Pathway: Paradoxically, this compound has been reported to increase the phosphorylation and activation of the pro-survival kinase Akt in some cancer cells, even as it induces apoptosis.[6][8] The precise role of Akt activation in the overall cellular response to this compound remains to be fully elucidated.
-
STAT5 Pathway: this compound has been shown to rapidly induce the phosphorylation of STAT5, a transcription factor involved in cell survival and proliferation.[4][9]
Quantitative Data
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 2.8 µM | Rat Brain PKC ([3H]PDBu binding) | [2] |
| IC50 | 9 µM | Rat Brain PKC ([3H]PDBu binding) | [2] |
| IC50 | 0.15 µM | MCF7AD (Pgp-positive breast cancer) | [8] |
| IC50 | 0.07 µM | A2780 DX5 (Pgp-positive ovarian carcinoma) | [8] |
| Effective Concentration | 0.25 - 4 µM | c-Myc suppression in various B lymphoma and multiple myeloma cell lines | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Competitive PKC Binding Assay with [3H]Phorbol-12,13-dibutyrate ([3H]PDBu)
This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [3H]PDBu, for binding to the C1 domain of PKC.
Materials:
-
Purified PKC or cell lysates containing PKC
-
[3H]PDBu
-
This compound stock solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), with 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM CaCl2
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microfuge tube, combine the PKC preparation, a fixed concentration of [3H]PDBu (typically at its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled PDBu.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values.
Western Blot Analysis of Protein Phosphorylation and c-Myc Expression
This protocol details the detection of changes in the phosphorylation status of signaling proteins (e.g., ERK, p38, JNK, Akt) and the expression level of c-Myc in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins, and c-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with various concentrations of this compound for desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels
This method quantifies the changes in c-Myc gene expression at the transcriptional level following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for c-Myc and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the qPCR master mix, cDNA template, and specific primers for c-Myc and the reference gene.
-
Perform the qRT-PCR using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-Myc mRNA expression, normalized to the reference gene.
Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3, a hallmark of apoptosis, in response to this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)
-
Assay buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to untreated control cells.
Mitochondrial Membrane Potential Assay using JC-1
This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cell culture reagents
-
This compound
-
JC-1 dye
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in cell culture medium.
-
Add JC-1 dye to the cell suspension and incubate at 37°C for 15-30 minutes.
-
Wash the cells with FACS buffer.
-
Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
Conclusion
This compound represents a promising anti-cancer agent with a distinct mechanism of action that circumvents some of the common mechanisms of resistance to traditional anthracyclines. Its primary interaction with PKC and the subsequent modulation of key cellular pathways, including the induction of apoptosis and the potent suppression of c-Myc, underscore its potential for the treatment of various malignancies. The information and protocols provided in this technical guide are intended to facilitate further research into the complex biology of this compound and to aid in the development of novel therapeutic strategies.
References
- 1. rsc.org [rsc.org]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-benzyladriamycin-14-valerate and drug resistance: correlation of anthracycline structural modification with intracellular accumulation and distribution in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of AD 198 Against Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic anthracycline analog of doxorubicin. It summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying molecular mechanisms of action.
Quantitative Assessment of Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of human and canine cancer cell lines, including those exhibiting multidrug resistance. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | P-glycoprotein (Pgp) Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Human Breast Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | 96 | [1] |
| A2780 | Human Ovarian Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | 96 | [1] |
| MCF7AD | Human Breast Carcinoma | Positive (Doxorubicin-Resistant) | 0.15 | 2.5 | 96 | [1] |
| A2780 DX5 | Human Ovarian Carcinoma | Positive (Doxorubicin-Resistant) | 0.07 | 0.6 | 96 | [1] |
| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| K9OSA#1-Zoe | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| K9OSA#2-Nashville | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| K9OSA#3-JJ | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |
| T24 | Human Transitional Cell Carcinoma | Not Specified | More effective than Doxorubicin | Less effective than this compound | 48 | [3] |
| UMUC3 | Human Transitional Cell Carcinoma | Not Specified | More effective than Doxorubicin | Less effective than this compound | 48 | [3] |
The data clearly indicates that this compound is particularly effective against doxorubicin-resistant cell lines that overexpress P-glycoprotein, suggesting it can circumvent this common mechanism of drug resistance.[1]
Mechanism of Action: Induction of Apoptosis via PKC-δ and p38 MAPK Signaling
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. A key mechanism involves the activation of the novel protein kinase C-delta (PKC-δ) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This cascade of events ultimately leads to the activation of executioner caspases and the cleavage of essential cellular proteins, culminating in cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on canine and human cancer cell lines.[2][4]
Objective: To determine the dose-dependent effect of this compound on the viability of tumor cells.
Workflow:
Materials:
-
96-well culture plates
-
Tumor cell lines
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, and 1 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
Following treatment, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for the recommended time.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
-
Calculate IC50 values using appropriate software.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol is based on the methodology used to assess apoptosis in canine and human transitional cell carcinoma cell lines.[2][3][4]
Objective: To quantify the activation of caspase-3 and -7, key executioner caspases in apoptosis, following this compound treatment.
Workflow:
Materials:
-
6-well or 96-well plates
-
Tumor cell lines
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein concentration assay kit (Bradford or BCA)
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Plate cells in 6-well plates (5 x 10⁵ cells/well) or 96-well plates and incubate for 24 hours.[3]
-
Treat cells with this compound (e.g., 1 µM) for 24 hours in serum-free media.[2][4]
-
After treatment, wash the cells twice with PBS and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, incubate a specific amount of protein (e.g., 30-40 µg) with the Caspase-Glo® 3/7 reagent at a 1:1 ratio for 1 hour at room temperature.[2][3][4]
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence values of treated samples to the vehicle control to determine the fold-change in caspase activity.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of cleaved PARP, a hallmark of apoptosis, and proteins involved in the this compound-induced signaling pathway.[2][4]
Objective: To qualitatively and semi-quantitatively assess the cleavage of PARP and the activation of PKC-δ and p38 after this compound treatment.
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, PKC-δ, phosphorylated-p38 (p-p38), total p38, and a loading control (e.g., actin) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This compound has been shown to induce an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze cell cycle distribution.
Objective: To determine the effect of this compound on the cell cycle progression of tumor cells.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population would be indicative of this compound-induced cell cycle arrest.
Conclusion
This compound is a promising cytotoxic agent with potent activity against a variety of tumor cell lines, including those resistant to conventional chemotherapy. Its mechanism of action, involving the induction of apoptosis through the PKC-δ and p38 MAPK signaling pathways, and its ability to cause G2/M cell cycle arrest, make it a compound of significant interest for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel anti-cancer compounds.
References
- 1. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol- 3-kinase inhibitor induces chemosensitivity to a novel derivative of doxorubicin, AD198 chemotherapy in human bladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
A Technical Overview of the Preclinical Anticancer Profile of AD 198
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro and in vivo studies on the anticancer activity of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic anthracycline and a derivative of doxorubicin. This document outlines the compound's mechanism of action, presents key quantitative data from preclinical investigations, details the experimental methodologies employed, and visualizes the associated signaling pathways.
Quantitative Data Summary
The antitumor efficacy of this compound has been evaluated across a panel of cancer cell lines, demonstrating significant activity, often superior to its parent compound, doxorubicin. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Notes |
| Canine Cell Lines | Data from a study on canine transitional cell carcinoma and osteosarcoma.[1] | |||
| K9TCC#1-Lillie | Transitional Cell Carcinoma | ~0.04 | ~0.08 | This compound was significantly more effective than doxorubicin.[1] |
| K9TCC#2-Dakota | Transitional Cell Carcinoma | ~0.05 | ~0.10 | This compound was significantly more effective than doxorubicin.[1] |
| K9TCC#4-Molly | Transitional Cell Carcinoma | ~0.15 | ~0.30 | Cells were less responsive to both treatments compared to other cell lines.[1] |
| K9OSA#1-Zoe | Osteosarcoma | ~0.03 | ~0.06 | This compound was significantly more effective than doxorubicin.[1] |
| K9OSA#2-Nashville | Osteosarcoma | ~0.04 | ~0.08 | This compound was significantly more effective than doxorubicin.[1] |
| K9OSA#3-JJ | Osteosarcoma | ~0.12 | ~0.25 | Cells were less responsive to both treatments compared to other cell lines.[1] |
| Human Cell Lines | Data from studies on multidrug-resistant human ovarian and breast carcinoma cell lines.[2] | |||
| MCF-7 | Breast Cancer (Pgp-negative) | Comparable | Comparable | Comparable antitumor activity to doxorubicin.[2] |
| A2780 | Ovarian Carcinoma (Pgp-negative) | Comparable | Comparable | Comparable antitumor activity to doxorubicin.[2] |
| MCF7AD | Breast Cancer (Pgp-positive) | 0.15 | 2.5 | This compound was significantly more active in this multidrug-resistant cell line.[2] |
| A2780 DX5 | Ovarian Carcinoma (Pgp-positive) | 0.07 | 0.6 | This compound was significantly more active in this multidrug-resistant cell line.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
1. Cell Viability and Proliferation Assays:
-
Cell Lines and Culture: Canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) primary cell lines were utilized.[1] Human breast cancer (MCF-7, MCF7AD) and ovarian carcinoma (A2780, A2780 DX5) cell lines were also used.[2] All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or doxorubicin for a specified duration (e.g., 96 hours of continuous exposure for the human cell lines).[2]
-
MTT Assay: To assess cell viability, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
2. Apoptosis Assays:
-
Caspase-3/7 Activity Assay: To quantify apoptosis, a caspase-3/7 activity assay was performed.[1] Cells were treated with this compound or doxorubicin. Following treatment, a luminogenic substrate for caspase-3/7 was added. The luminescence, which is proportional to caspase activity, was measured using a luminometer.
-
Western Blotting for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) cleavage is a hallmark of apoptosis. Following drug treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies against total PARP and cleaved PARP. After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[1]
3. Western Blotting for Signaling Pathway Analysis:
-
Protein Extraction and Quantification: After treatment with this compound, with or without inhibitors (e.g., the p38 inhibitor SB203580), cells were lysed to extract total protein.[1] The protein concentration was determined using a standard protein assay.
-
Electrophoresis and Blotting: Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane was blocked and then incubated with primary antibodies specific for proteins of interest, such as PKC-δ, p38, phospho-p38, ERK, and AKT.[1][3] After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were detected using an enhanced chemiluminescence reagent and imaged.
4. In Vivo Antitumor Activity:
-
Animal Models: In vivo studies have been conducted using NOD SCID mice transplanted with TRAF3-deficient mouse B-lymphoma cells or human multiple myeloma cells.[3]
-
Drug Administration and Monitoring: Tumor-bearing mice were treated with this compound. Tumor growth was monitored over time, and the efficacy of the treatment was assessed by comparing tumor volume in treated versus control groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple signaling pathways. The key mechanisms identified to date are illustrated below.
1. PKC-δ and p38 Signaling Pathway in Canine Cancer Cells:
In canine transitional cell carcinoma and osteosarcoma cells, this compound induces apoptosis through the activation of the PKC-δ and p38 signaling pathways.[1]
Caption: this compound-induced apoptosis via the PKC-δ/p38 pathway in canine cancer cells.
2. c-Myc Suppression in B-Lymphoma and Multiple Myeloma:
In TRAF3-deficient mouse B-lymphoma and human multiple myeloma cells, this compound exhibits potent antitumor activity through a PKCδ-independent mechanism that involves the striking suppression of c-Myc expression and inhibition of ERK, p38, and JNK phosphorylation.[3]
Caption: this compound suppresses c-Myc and MAPK signaling, leading to apoptosis.
3. Experimental Workflow for In Vitro Anticancer Activity Assessment:
The general workflow for evaluating the in vitro anticancer activity of this compound is outlined below.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Path of AD 198: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD 198, a novel N-benzyladriamycin-14-valerate, represents a promising lipophilic analog of doxorubicin with a distinct mechanism of action that circumvents typical multidrug resistance pathways. As a potential anticancer agent, a thorough understanding of its physicochemical properties is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its handling, formulation, and analysis. While specific quantitative data for this compound is not extensively available in public literature, this document outlines established experimental protocols for determining these crucial parameters and details its known signaling pathways.
Introduction
This compound, also known as N-benzyladriamycin-14-valerate, is a derivative of the widely used chemotherapeutic agent doxorubicin (adriamycin). Its structural modifications, including a benzyl substituent on the glycosidic amine and a valerate ester at the C-14 position, confer a high degree of lipophilicity. This characteristic is believed to be crucial for its ability to overcome P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. Unlike its parent compound, which primarily targets nuclear DNA, this compound exhibits a distinct mechanism of action by activating the Protein Kinase C-delta (PKC-δ) signaling pathway in the cytoplasm. This guide serves as a foundational resource for researchers, providing essential information on the solubility and stability of this compound to support further investigation and development.
Solubility Profile of this compound
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | Highly lipophilic structure with large non-polar surface area. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, ionic nature of the buffer does not significantly enhance solubility of lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of non-polar and polar compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can dissolve many lipophilic compounds. |
| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent capable of dissolving lipophilic molecules. |
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise solubility data, an equilibrium solubility assay (shake-flask method) is recommended.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Stability Profile of this compound
The stability of this compound is a critical factor for its storage, formulation, and in vivo efficacy. Its ester linkage at the C-14 position is a potential site for hydrolysis.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To assess degradation in alkaline conditions, particularly hydrolysis of the ester linkage. |
| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | 60°C | To determine the effect of elevated temperature on stability. |
| Photostability | ICH Q1B guidelines (exposure to light) | To assess degradation upon exposure to light. |
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound solution (in a suitable solvent)
-
Stress reagents (HCl, NaOH, H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Prepare stock solutions of this compound.
-
For each stress condition, mix the this compound solution with the respective stress reagent or expose it to the specified condition for a defined period.
-
At various time points, withdraw samples.
-
Neutralize the acid and base-stressed samples.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Analytical Methodology
A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
Recommended HPLC Method Parameters
While a specific validated method for this compound is not publicly available, a reverse-phase HPLC method is generally suitable for molecules of this type.
Table 3: General HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV-Vis scan) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The analytical method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.
Mechanism of Action and Signaling Pathway
This compound is known to exert its cytotoxic effects through the activation of the Protein Kinase C-delta (PKC-δ) signaling pathway, which ultimately leads to apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound's solubility and stability.
Caption: General workflow for solubility and stability testing of this compound.
Conclusion
While this compound presents a compelling profile as a next-generation anthracycline, a comprehensive understanding of its solubility and stability is essential for its successful translation from a research compound to a clinical candidate. This guide provides a framework for researchers to systematically evaluate these critical parameters. The outlined experimental protocols, based on established pharmaceutical guidelines, offer a robust starting point for generating the necessary data for formulation development, analytical method validation, and regulatory submissions. Further research to generate specific quantitative solubility and stability data for this compound is highly encouraged to facilitate its continued development.
AD 198: A Technical Guide to a Novel Anthracycline Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD 198, also known as N-benzyladriamycin-14-valerate, is a synthetic analog of the widely used chemotherapeutic agent doxorubicin. This lipophilic derivative exhibits a distinct pharmacological profile, including the ability to circumvent multidrug resistance, a common challenge in cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound. Detailed signaling pathways affected by this compound are illustrated, offering insights for further research and development.
Chemical and Physical Properties
This compound is characterized by the addition of a benzyl group to the daunosamine sugar and a valerate ester at the C-14 position of the aglycone. These modifications contribute to its increased lipophilicity compared to its parent compound, doxorubicin.
| Property | Value | Reference |
| Chemical Name | N-benzyladriamycin-14-valerate | [1][2] |
| Synonym | This compound | [1][2] |
| CAS Number | 98983-21-2 | [2] |
| Molecular Formula | C₃₉H₄₃NO₁₂ | [2] |
| Molecular Weight | 717.77 g/mol | [2] |
Mechanism of Action
This compound exerts its anti-tumor effects through mechanisms that are distinct from doxorubicin. While doxorubicin primarily acts as a topoisomerase II inhibitor and DNA intercalator, this compound demonstrates a multi-faceted approach by modulating key signaling pathways involved in cell proliferation and survival.
Activation of Protein Kinase C-delta (PKC-δ)
A primary mechanism of action for this compound is the activation of Protein Kinase C-delta (PKC-δ), a member of the novel PKC subfamily.[1][3] This activation is a critical step in initiating downstream apoptotic signaling.
Suppression of c-Myc Expression
This compound has been shown to potently suppress the expression of the oncoprotein c-Myc.[4][5] The downregulation of c-Myc is a key factor in the anti-proliferative effects of this compound in various cancer cell lines.
Inhibition of MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of key kinases including ERK, p38, and JNK, which are crucial for cell growth and survival.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, TRAF3-/- mouse B lymphoma cells)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[9]
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to assess the effect of this compound on the expression levels of proteins such as c-Myc and the phosphorylation status of kinases like ERK, p38, and JNK.[10][11][12][13][14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular models of N-benzyladriamycin-14-valerate (this compound) in complex with the phorbol ester-binding C1b domain of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Comparison: AD 198 vs. Doxorubicin
A Whitepaper for Researchers and Drug Development Professionals
Introduction: Doxorubicin, a cornerstone of chemotherapy for decades, is renowned for its broad-spectrum anti-cancer activity. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a major concern for both clinicians and patients. This has spurred the development of doxorubicin analogs with improved safety profiles. One such promising derivative is AD 198 (N-benzyladriamycin-14-valerate), a lipophilic anthracycline designed to retain or enhance anti-tumor efficacy while mitigating cardiac damage. This technical guide provides a detailed initial comparison of this compound and doxorubicin, focusing on their mechanisms of action, in vitro efficacy, and cardiotoxic profiles, based on available preclinical data.
Core Mechanisms of Action: A Divergent Path
While both molecules are anthracyclines, their primary modes of anti-cancer action differ significantly.
Doxorubicin: The anti-neoplastic effects of doxorubicin are multifactorial and primarily target the cell nucleus. Its established mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure and thereby inhibiting DNA replication and transcription.[1][2][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA, ultimately triggering apoptosis.[1][4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][2]
This compound: In contrast to its parent compound, this compound's primary targets are extranuclear. Its mechanism revolves around the activation of Protein Kinase C (PKC) isozymes:
-
PKC Activation: this compound is a potent activator of PKC, particularly the delta (δ) and epsilon (ε) isoforms.[6][7][8] It binds to the C1b regulatory domain of PKC, stimulating its kinase activity.[7][8]
-
Apoptosis Induction: Activation of PKCδ by this compound triggers a downstream signaling cascade that includes the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells.[6]
-
c-Myc Suppression: Some studies suggest a PKCδ-independent mechanism where this compound can suppress the expression of the c-Myc oncogene, which is crucial for the proliferation and survival of certain cancer cells.[9][10]
Comparative In Vitro Efficacy: Data-Driven Insights
Preclinical studies have demonstrated the potent anti-cancer activity of this compound, often surpassing that of doxorubicin, particularly in multidrug-resistant (MDR) cell lines.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Reference |
| P-glycoprotein Negative | ||||
| MCF-7 | Breast Cancer | Doxorubicin | Comparable to this compound | [11] |
| This compound | Comparable to Doxorubicin | [11] | ||
| A2780 | Ovarian Carcinoma | Doxorubicin | Comparable to this compound | [11] |
| This compound | Comparable to Doxorubicin | [11] | ||
| P-glycoprotein Positive (MDR) | ||||
| MCF-7/ADR (MCF7AD) | Breast Cancer | Doxorubicin | 2.5 | [11] |
| This compound | 0.15 | [11] | ||
| A2780/DX5 | Ovarian Carcinoma | Doxorubicin | 0.6 | [11] |
| This compound | 0.07 | [11] | ||
| Canine Cancer Cell Lines | ||||
| K9TCC#1-Lillie | Transitional Cell Carcinoma | Doxorubicin | ~0.4 | [6] |
| This compound | ~0.2 | [6] | ||
| K9TCC#2-Dakota | Transitional Cell Carcinoma | Doxorubicin | ~0.3 | [6] |
| This compound | ~0.15 | [6] | ||
| K9OSA#1-Zoe | Osteosarcoma | Doxorubicin | ~0.25 | [6] |
| This compound | ~0.1 | [6] |
Key Observation: this compound demonstrates significantly lower IC50 values compared to doxorubicin in P-glycoprotein-positive MDR cell lines, suggesting its ability to overcome this common mechanism of drug resistance.[11] Furthermore, in canine transitional cell carcinoma and osteosarcoma cell lines, this compound was consistently more potent than doxorubicin.[6]
Cardiotoxicity Profile: The Key Differentiator
The most significant advantage of this compound over doxorubicin lies in its cardiovascular safety profile.
Doxorubicin-Induced Cardiotoxicity: The cardiotoxicity of doxorubicin is a well-established, cumulative, and dose-dependent phenomenon that can lead to irreversible heart failure.[12][13] The primary mechanisms implicated are:
-
Oxidative Stress: The generation of ROS in cardiomyocytes leads to lipid peroxidation, mitochondrial damage, and apoptosis.[1][14][15]
-
Mitochondrial Dysfunction: Doxorubicin disrupts mitochondrial function, leading to energy depletion and cell death in cardiomyocytes.[12][14][15]
-
Calcium Dysregulation: It alters calcium handling within cardiac cells, leading to calcium overload and impaired contractility.[12][14][15]
This compound and Cardioprotection: In stark contrast, this compound has been shown to be non-cardiotoxic and may even possess cardioprotective properties.[6][7][8][16]
-
Absence of Ventricular Damage: Chronic administration of this compound in mice did not produce the dose-dependent ventricular damage observed with doxorubicin.[8][17]
-
PKCε Activation in Cardiomyocytes: this compound activates PKCε in cardiomyocytes, a key component of the protective ischemic preconditioning pathway.[7][8][17] This activation is thought to be a primary reason for its cardioprotective effects.
-
Functional Recovery from Ischemia: In ex vivo studies, hearts perfused with this compound showed significantly better functional recovery after induced ischemia compared to those treated with doxorubicin.[7]
-
Attenuation of Doxorubicin-Induced Damage: Co-administration of low-dose this compound with doxorubicin has been shown to attenuate the molecular markers of doxorubicin-induced cardiomyopathy in rats.[16]
Interestingly, while this compound possesses the same quinone ring structure as doxorubicin and is capable of generating ROS, its net effect on the heart appears to be protective due to the activation of PKCε.[8][17]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound or doxorubicin (e.g., 0.1, 0.5, and 1 µM) for 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Absorbance Reading: Plates were incubated for a specified time, and the absorbance was read at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined.[6]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells were treated with this compound or doxorubicin for a specified time.
-
Cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI were added.
-
After incubation in the dark, cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
-
Caspase-3/7 Activity Assay:
-
Cells were treated with the drugs in a 96-well plate.
-
A luminogenic caspase-3/7 substrate was added to the wells.
-
After incubation, the luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[6]
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PKCδ, phosphorylated p38, PARP) and a loading control (e.g., actin).
-
Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Visualizations
Signaling Pathways
Caption: Doxorubicin's primary mechanisms of action targeting the cell nucleus.
Caption: this compound's extranuclear mechanism of action involving PKC-δ and c-Myc.
Experimental Workflow
Caption: A generalized workflow for the in vitro comparison of this compound and doxorubicin.
Conclusion and Future Directions
The initial preclinical data strongly suggest that this compound is a promising anti-cancer agent with a distinct and advantageous profile compared to doxorubicin. Its potent cytotoxicity, particularly against MDR cancer cells, combined with a lack of cardiotoxicity and potential cardioprotective effects, positions it as a compelling candidate for further development. The extranuclear mechanism of action also suggests it may be effective in tumors with resistance mechanisms to DNA-damaging agents.
Future research should focus on comprehensive in vivo studies to confirm the efficacy and safety of this compound in various tumor models. Elucidating the full spectrum of its PKC-mediated and independent signaling pathways will provide a deeper understanding of its anti-cancer activity. Furthermore, clinical trials are warranted to evaluate the therapeutic potential of this compound in human patients, both as a standalone therapy and in combination with other anti-cancer agents, including doxorubicin, where it may serve a dual role as a cytotoxic and cardioprotective agent.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. N-Benzyladriamycin-14-valerate (this compound): a non-cardiotoxic anthracycline that is cardioprotective through PKC-epsilon activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthracycline Cardiotoxicity in Adult Cancer Patients: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchwithrutgers.com [researchwithrutgers.com]
Methodological & Application
Application Notes and Protocols for AD 198 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AD 198 (N-benzyladriamycin-14-valerate) in cell culture experiments. This compound is a lipophilic analog of doxorubicin with potent anti-tumor properties and a distinct mechanism of action, making it a compound of significant interest in cancer research and drug development.[1][2][3]
This compound circumvents typical multidrug resistance mechanisms and exerts its cytotoxic effects through cytoplasmic targets, primarily by activating the Protein Kinase C (PKC) pathway, rather than through DNA intercalation.[2][3][4] This document outlines the preparation of this compound, summarizes its effects on various cell lines, and provides detailed protocols for key experimental assays.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines, providing key quantitative metrics for experimental planning.
Table 1: IC50 Values of this compound in Canine Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| K9TCC#2-Dakota | Transitional Cell Carcinoma | 0.42 | 0.85 |
| K9TCC#1-Lillie | Transitional Cell Carcinoma | 0.56 | 0.83 |
| K9TCC#4-Molly | Transitional Cell Carcinoma | 0.75 | 2.07 |
| K9OSA#1-Zoe | Osteosarcoma | 0.77 | 1.36 |
| K9OSA#2-Nashville | Osteosarcoma | 0.66 | 0.88 |
| K9OSA#3-JJ | Osteosarcoma | 1.13 | 2.22 |
| Data derived from 48-hour drug exposure experiments.[2] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | P-glycoprotein Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF7AD | Breast Cancer | Positive | 0.15 | 2.5 |
| A2780 DX5 | Ovarian Carcinoma | Positive | 0.07 | 0.6 |
| Data from 96-hour continuous drug exposure.[5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade initiated by this compound and a general workflow for assessing its efficacy in cell culture.
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).
-
Calculation: Calculate the mass of this compound and the volume of DMSO required.
-
Dissolution: Under sterile conditions in a biological safety cabinet, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability/Cytotoxicity Assay using MTS
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Target cancer cell lines (e.g., K9TCC, K9OSA, MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be 0.01 µM to 10 µM.
-
Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 48 or 72 hours).[2]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7 Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight, as described in Protocol 2.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) and appropriate controls for a specified duration (e.g., 24 hours).[2]
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PKC-δ and p38 signaling pathways.[2]
Materials:
-
Target cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKC-δ, anti-phospho-p38, anti-p38, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound in larger format dishes (e.g., 6-well plates or 10 cm dishes).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AD 198 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic analog of doxorubicin, in various animal models. The protocols are based on published research and are intended to guide the design and execution of in vivo studies for efficacy, pharmacokinetic, and toxicology assessments.
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to its parent compound, doxorubicin. While doxorubicin primarily intercalates into DNA and inhibits topoisomerase II, this compound demonstrates a multi-faceted approach to cancer cell inhibition. Its lipophilic nature allows for rapid cell penetration and cytoplasmic localization.[1][2] Key mechanisms include:
-
Inhibition of Nucleic Acid Synthesis : this compound has been shown to have a preferential inhibitory effect on RNA synthesis over DNA synthesis by interacting with DNA and inactivating RNA polymerase.[3]
-
Activation of Apoptotic Pathways : A significant mechanism of this compound-induced cell death is through the activation of the Protein Kinase C-delta (PKC-δ) and p38 MAPK signaling pathways, leading to apoptosis.[4]
-
Circumvention of Multidrug Resistance : Unlike doxorubicin, this compound is not a substrate for P-glycoprotein (Pgp), allowing it to be effective in multidrug-resistant cancer cell lines.[5]
-
Suppression of Oncoproteins : In certain cancer models, this compound has been shown to suppress the expression of oncoproteins such as c-Myc.[2][6]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade of this compound leading to apoptosis.
Efficacy Studies in Murine Models
This compound has demonstrated potent anti-tumor activity in mouse models of B-cell lymphoma and multiple myeloma.[6][7] The following protocol is a general guideline for efficacy studies using xenograft models.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for an in vivo efficacy study of this compound.
Protocol: Efficacy of this compound in a Mouse Xenograft Model
-
Animal Model : Immunocompromised mice, such as NOD SCID mice, are suitable for xenograft studies.[6]
-
Cell Line : TRAF3-deficient mouse B lymphoma cell lines have been shown to be sensitive to this compound.[6]
-
Tumor Implantation : Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring : Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
Grouping : Randomize mice into treatment and control groups.
-
Drug Preparation : Prepare this compound in a suitable vehicle for intravenous administration. The exact vehicle composition should be optimized for solubility and biocompatibility.
-
Administration : Administer this compound intravenously. While specific dosing regimens for efficacy are not detailed in the provided search results, a starting point could be based on pharmacokinetic studies (e.g., adapting the 5 mg/kg dose used in rats) and dose-finding experiments.[8]
-
Monitoring :
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint : Euthanize animals when tumors reach a predetermined size or if signs of excessive toxicity are observed, in accordance with institutional animal care guidelines.
-
Data Analysis : Compare tumor growth inhibition between the this compound-treated group and the vehicle control group.
Quantitative Data: In Vitro Anti-proliferative Effects
| Cell Line Model | Effective Dose Range (µM) | Reference |
| Primary TRAF3-/- B Lymphoma Cells | 0.1 - 1.0 | [6] |
| Canine TCC and OSA Cell Lines | 0.1 - 1.0 | [7] |
| Pgp-positive Breast Cancer (MCF7AD) | IC50: 0.15 | [5] |
| Pgp-positive Ovarian Carcinoma (A2780 DX5) | IC50: 0.07 | [5] |
Pharmacokinetic Studies in Rodent Models
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Pharmacokinetic Analysis of this compound in Rats
-
Animal Model : Male Sprague-Dawley rats are a common model for pharmacokinetic studies.
-
Drug Preparation : Prepare [14C]-labeled this compound for intravenous administration to allow for tracking of the compound and its metabolites.[8]
-
Administration : Administer a single intravenous dose of 5 mg/kg of [14C]-AD 198.[8]
-
Sample Collection :
-
Collect blood samples at various time points post-administration.
-
Collect bile and urine to analyze excretion pathways.[8]
-
-
Sample Analysis :
-
Analyze plasma, bile, and urine samples using reversed-phase HPLC with fluorescence detection and liquid scintillography to quantify this compound and its metabolites.[8]
-
-
Data Analysis : Determine key pharmacokinetic parameters such as plasma decay, and identify and quantify major metabolites.
Quantitative Data: Pharmacokinetics and Metabolism in Rats
| Parameter | Observation | Reference |
| Plasma Decay | Triphasic pattern with rapid alpha and beta phases and a long terminal elimination phase. | [8] |
| Principal Plasma Metabolites | N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298), and very low levels of Doxorubicin and Doxorubicinol. | [8] |
| Principal Biliary Metabolites | Doxorubicin, with low levels of AD 288, AD 298, and Doxorubicinol. No parental this compound was detected. | [8] |
| Principal Urinary Metabolites | AD 288, with low levels of AD 298 and Doxorubicin. No parental this compound was detected. | [8] |
| Dose Recovery (8h) | Bile: 12.4% (fluorescence), 1% (radiolabel). Urine: 13.2% (fluorescence), 15.3% (radiolabel). | [8] |
Toxicology and Safety Pharmacology
This compound has been reported to have reduced cardiotoxicity compared to doxorubicin.[9] Studies have also investigated its potential to protect against doxorubicin-induced cardiomyopathy.
Protocol: Assessment of Cardioprotective Effects in Rats
-
Animal Model : Male rats.
-
Grouping :
-
Vehicle control
-
Doxorubicin only (e.g., 20 mg/kg single injection)
-
This compound only (e.g., 0.3 mg/kg per injection for 3 days)
-
Combination of Doxorubicin and this compound[9]
-
-
Administration : Administer drugs as per the grouped schedule.
-
Endpoint and Analysis :
-
After a set period (e.g., 72 hours), euthanize the animals and excise the hearts.[9]
-
Perfuse the excised hearts to measure cardiac function parameters such as Left Ventricular Developed Pressure (LVDP).[9]
-
Perform molecular analysis on heart tissue to assess markers of cardiotoxicity (e.g., phosphorylation of AMP kinase and troponin I).[9]
-
Quantitative Data: Hematotoxicity in Rats
| Treatment | Observation | Reference |
| This compound | Low hematotoxicity observed. | [8] |
These protocols and data provide a foundation for the preclinical evaluation of this compound. Researchers should adapt these guidelines to their specific experimental questions and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacology of N-benzyladriamycin-14-valerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining AD 198 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing AD 198, a lipophilic doxorubicin analog, in combination with other chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound, or N-benzyladriamycin-14-valerate, is a promising anticancer agent that has demonstrated potent cytotoxicity in a range of cancer cell lines. A key characteristic of this compound is its ability to circumvent multidrug resistance (MDR), a common mechanism of treatment failure for many conventional chemotherapeutics. Its mechanism of action involves the inhibition of DNA and RNA polymerases and the activation of the protein kinase C delta (PKC-δ) signaling pathway, which ultimately leads to apoptosis. These unique properties make this compound an attractive candidate for combination therapies.
Combination Therapy with Imatinib in Chronic Myelogenous Leukemia (CML)
A notable example of this compound in combination therapy is with imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). Preclinical studies have shown that this compound can potentiate the cytotoxic effects of imatinib, particularly in imatinib-resistant CML cells.
Data Presentation
| Cell Line | Treatment | IC50 (µM) | Combination Effect | Reference |
| K562 (CML) | This compound | ~0.1 | - | (--INVALID-LINK--) |
| K562 (CML) | Imatinib | ~0.5 | - | [1](--INVALID-LINK--) |
| K562 (CML) | This compound (sub-cytotoxic) + Imatinib | Not Applicable | Supra-additive reduction in Bcr-Abl protein levels | (--INVALID-LINK--) |
Signaling Pathway
The combination of this compound and imatinib demonstrates a synergistic effect by targeting the Bcr-Abl signaling pathway through different mechanisms. Imatinib directly inhibits the kinase activity of Bcr-Abl, while this compound appears to enhance the reduction of Bcr-Abl protein levels.
Caption: Synergistic mechanism of this compound and Imatinib in CML.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment of this compound and Imatinib
This protocol outlines the steps to determine the cytotoxic effects of this compound and imatinib, both individually and in combination, and to quantify their synergistic interaction in CML cell lines.
1. Cell Culture:
-
Culture K562 or other suitable CML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound and imatinib in dimethyl sulfoxide (DMSO).
-
Further dilute the drugs in culture medium to the desired concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1%.
3. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[2]
-
After 24 hours, treat the cells with a range of concentrations of this compound, imatinib, or a combination of both.
-
For combination studies, use a fixed-ratio or a checkerboard experimental design.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Data Analysis and Synergy Quantification:
-
Determine the IC50 (half-maximal inhibitory concentration) values for each drug alone.
-
For combination data, calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: Western Blot Analysis of Bcr-Abl Protein Levels
This protocol describes how to assess the impact of this compound and imatinib on the expression of the Bcr-Abl oncoprotein.
1. Cell Treatment and Lysis:
-
Treat CML cells with sub-cytotoxic concentrations of this compound, imatinib, or the combination for 24-48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bcr-Abl (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
3. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Bcr-Abl band intensity to the loading control.
-
Compare the relative protein levels between different treatment groups.
General Protocol for Investigating Novel Combinations with this compound
Due to the limited published data on this compound in combination with other classes of chemotherapy, the following general protocol is provided to guide the investigation of novel combinations.
1. Selection of Chemotherapy Agents:
-
Choose agents with non-overlapping mechanisms of toxicity or with mechanisms that are expected to be synergistic with this compound's mode of action (e.g., agents targeting different phases of the cell cycle, DNA repair inhibitors). Potential classes include:
-
Taxanes (e.g., Paclitaxel, Docetaxel): To target microtubule stability.
-
Platinum-based drugs (e.g., Cisplatin, Carboplatin): To induce DNA cross-linking.
-
Topoisomerase inhibitors (e.g., Etoposide, Irinotecan): To enhance DNA damage.
-
Alkylating agents (e.g., Cyclophosphamide, Temozolomide): To induce DNA alkylation.
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): To inhibit DNA synthesis.
-
2. In Vitro Synergy Screening (Checkerboard Assay):
-
Perform a checkerboard assay using a 96-well plate format.
-
Create a matrix of concentrations for this compound and the selected chemotherapy agent.
-
Treat the target cancer cell line with these combinations for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
3. Mechanistic Studies:
-
Based on the synergy screening results, investigate the underlying mechanisms:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess changes in cell cycle distribution.
-
Apoptosis Assays: Employ Annexin V/PI staining and flow cytometry or caspase activity assays to quantify apoptosis.
-
Western Blotting: Analyze key proteins in relevant signaling pathways that may be affected by the combination treatment.
-
4. In Vivo Efficacy Studies:
-
For promising combinations, proceed to in vivo studies using appropriate animal models (e.g., xenografts).
-
Treat tumor-bearing animals with this compound, the other agent, and the combination.
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: General workflow for novel combination studies with this compound.
Conclusion
This compound holds significant promise as a component of combination chemotherapy, particularly due to its ability to overcome multidrug resistance and its unique mechanism of action. The synergistic interaction with imatinib in CML models provides a strong rationale for its further investigation in combination with other targeted and conventional chemotherapy agents. The protocols and guidelines presented here offer a framework for researchers to explore and validate novel this compound-based combination therapies for a variety of malignancies.
References
- 1. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AD 198 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic analog of doxorubicin, with a focus on its dosage and treatment regimens in various animal models. The information is intended to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and key pharmacological parameters of this compound in preclinical studies.
Table 1: In Vivo Dosage and Administration of this compound in Rodent Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Treatment Schedule | Reference |
| Rat | Not specified (Pharmacology study) | Intravenous (i.v.) | 5 mg/kg | Single dose | [1] |
| Rat | Not specified (Hematotoxicity study) | Intravenous (i.v.) | 24.6 mg/kg | Single dose | [1] |
| NOD SCID Mice | B-cell Lymphoma (TRAF3-/-) | Intraperitoneal (i.p.) | 15 mg/kg | Three times a week for 2.5 weeks | [1][2] |
Table 2: Comparative Dosages of this compound and Doxorubicin in a Rat Model
| Compound | Dosage | Rationale | Route of Administration | Reference |
| This compound | 5 mg/kg | Optimal murine antitumor dose | Intravenous (i.v.) | [1] |
| This compound | 24.6 mg/kg | Murine LD50 dose | Intravenous (i.v.) | [1] |
| Doxorubicin | 10 mg/kg | Highest nonlethal dose in mice | Intravenous (i.v.) | [1] |
Experimental Protocols
In Vivo Antitumor Activity in a Mouse Model of B-cell Lymphoma
This protocol details the methodology used to assess the in vivo therapeutic efficacy of this compound in a xenograft mouse model of B-cell lymphoma.[1][2]
2.1.1. Animal Model
-
Species: Non-obese diabetic/severe combined immunodeficiency (NOD SCID) mice.
-
Cell Line: TRAF3-/- mouse B lymphoma cell line (27-9.5.3).
-
Implantation: 5 x 10^6 cells were transplanted into the peritoneal cavity of each mouse.
2.1.2. Treatment Regimen
-
Drug Formulation: this compound was dissolved in a vehicle of 10% DMSO, 40% PEG-400, and 50% H₂O.
-
Dosage: 15 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Schedule: Treatment was initiated one day after tumor cell transplantation and administered three times a week for 2.5 weeks.
-
Control Group: A control group of mice received the vehicle solution following the same administration schedule.
2.1.3. Monitoring and Endpoint
-
Observation: Mice were monitored daily for signs of tumor development, such as abdominal bloating, ruffled fur, and lethargy.
-
Endpoint: The survival of the mice was the primary endpoint. Mice were euthanized when they exhibited signs of distress or reached a predetermined tumor burden endpoint.
Pharmacological and Hematotoxicity Evaluation in Rats
This protocol outlines the procedures for studying the pharmacokinetics and hematological effects of this compound in a rat model.[1]
2.2.1. Animal Model
-
Species: Rats (strain not specified in the abstract).
2.2.2. Pharmacokinetic Study
-
Dosage: A single intravenous (i.v.) dose of 5 mg/kg of [14C]-AD 198.
-
Sample Collection: Plasma, bile, and urine samples were collected at various time points following administration.
-
Analysis: Samples were analyzed by reversed-phase HPLC with flow-fluorescence detection and liquid scintillography to determine the concentration of this compound and its metabolites.
2.2.3. Hematotoxicity Study
-
Dosage: A single intravenous (i.v.) dose of 24.6 mg/kg of this compound. A comparative group received 10 mg/kg i.v. of doxorubicin.
-
Sample Collection: Blood samples were obtained via retrobulbar sampling on selected days.
-
Analysis: Red blood cell and white blood cell counts were determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflow for in vivo efficacy studies.
Caption: Proposed signaling pathways affected by this compound in tumor cells.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring AD 198 Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the cellular uptake of AD 198, a lipophilic analogue of Adriamycin (ADR). This compound demonstrates distinct pharmacological properties, including rapid and extensive cellular accumulation, making the precise measurement of its uptake critical for understanding its mechanism of action and therapeutic potential.
Introduction
This compound, or N-Benzyladriamycin-14-valerate, is a promising anticancer agent characterized by its significant lipophilicity, which contributes to its enhanced cellular uptake compared to its parent compound, Adriamycin.[1] Understanding the kinetics and mechanisms of this compound uptake is essential for optimizing dosing strategies and predicting its efficacy and potential resistance mechanisms. This guide outlines several key methodologies for quantifying this compound accumulation in cells, including techniques that leverage its intrinsic fluorescence and the use of radiolabeling.
Quantitative Data Summary
The cellular accumulation of this compound is notably rapid and extensive. In comparative studies with Adriamycin using human CEM leukemic lymphocytes, significant differences in uptake were observed.[1]
| Parameter | This compound | Adriamycin (ADR) | Cell Line |
| Concentration for Equi-growth Inhibition | 1.0 µM | 0.1 µM | CEM |
| Time to Cell:Medium Equilibrium | 30 minutes | 4-6 hours | CEM |
| Equilibrium Ratio (Cell:Medium) | 3:1 | 1:11 | CEM |
Table 1: Comparative cellular uptake of this compound and Adriamycin (ADR) in CEM cells under continuous exposure.[1]
Experimental Protocols
Protocol 1: Measurement of this compound Uptake using Fluorescence Microscopy
This protocol describes a method to visualize and semi-quantitatively assess the uptake of this compound into live or fixed cells by leveraging its intrinsic fluorescent properties.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde (for fixing)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
-
Glass-bottom dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve sub-confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Drug Incubation: Prepare a working solution of this compound in pre-warmed cell culture medium at the desired concentration (e.g., 1.0 µM). Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired time points (e.g., 30 minutes, 1 hour, 4 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium. If using a nuclear counterstain, DAPI can be included in the mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. This compound is an anthracycline and will exhibit red fluorescence. Use a filter set appropriate for rhodamine or similar fluorophores. Capture images for analysis.
-
Analysis: The fluorescence intensity within the cells can be quantified using image analysis software (e.g., ImageJ/Fiji) to provide a semi-quantitative measure of this compound uptake.
Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of this compound uptake on a single-cell level, taking advantage of its fluorescent properties.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, detach them using Trypsin-EDTA and resuspend in cell culture medium. For suspension cells, collect them by centrifugation.
-
Drug Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with various concentrations of this compound for different time points in FACS tubes. Include an untreated control sample.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in ice-cold PBS and repeat the wash step twice to ensure the removal of all extracellular drug.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Use the appropriate laser and filter combination to detect the red fluorescence of this compound (e.g., excitation at 488 nm, emission detected in the PE or PE-Cy5 channel).
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of intracellular this compound. Compare the MFI of treated samples to the untreated control to quantify uptake.
Protocol 3: Measurement of this compound Uptake using Radiolabeling and HPLC
This protocol is a highly sensitive method for quantifying the uptake and metabolism of this compound.[1] It involves using a radiolabeled form of the drug and separating the parent compound from its metabolites by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]this compound or [³H]this compound)
-
Cell culture medium
-
PBS
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
HPLC system with a fluorescence or radiometric detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Cell Culture and Incubation: Culture cells and incubate with radiolabeled this compound at a known concentration and specific activity for the desired time.
-
Washing: Thoroughly wash the cells with ice-cold PBS to remove extracellular radiolabeled drug.
-
Cell Lysis and Extraction: Lyse the cells using a suitable lysis buffer. Extract the intracellular contents, including this compound and its metabolites.
-
Total Uptake Measurement (Scintillation Counting):
-
Take an aliquot of the cell lysate and add it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the total intracellular drug concentration based on the specific activity of the radiolabeled this compound.
-
-
Analysis of Parent Drug and Metabolites (HPLC):
-
Inject another aliquot of the cell lysate onto the HPLC system.
-
Separate the parent this compound from its metabolites (e.g., AD 288, the 14-de-esterified biotransformation product) using an appropriate column and mobile phase.[1]
-
Quantify the amount of parent drug and each metabolite using a radiometric detector or by collecting fractions and performing scintillation counting.
-
Visualizations
Caption: Workflow for measuring this compound cellular uptake.
Caption: Putative cellular uptake and action pathway for this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by AD 198
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD 198 is a novel, non-cardiotoxic derivative of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. It has been shown to be a potent inducer of apoptosis in various cancer cell lines. Unlike its parent compound, this compound's mechanism of action is extranuclear, primarily targeting protein kinase C delta (PKC-δ) to initiate the apoptotic cascade.[1][2] This document provides detailed protocols for inducing apoptosis with this compound and quantifying it using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it outlines the key signaling pathways involved and presents quantitative data in a clear, tabular format for easy interpretation.
Data Presentation
Table 1: IC50 Values of this compound in Canine Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound were determined in canine transitional cell carcinoma (K9TCC) and canine osteosarcoma (K9OSA) cell lines after 48 hours of treatment.[1][3]
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| K9TCC#2-Dakota | 0.42 | 0.85 |
| K9TCC#1-Lillie | 0.56 | 0.83 |
| K9TCC#4-Molly | 0.75 | 2.07 |
| K9OSA#1-Zoe | 0.77 | 1.36 |
| K9OSA#2-Nashville | 0.66 | 0.88 |
| K9OSA#3-JJ | 1.13 | 2.22 |
Data sourced from Rathore et al., 2015.[1][3]
Table 2: Representative Data for this compound-Induced Apoptosis by Flow Cytometry
The following table presents representative data from a flow cytometry experiment analyzing apoptosis in K9TCC#2-Dakota cells treated with this compound for 24 hours. Cells were stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. While one study showed that 1 µM this compound significantly increases apoptosis in K9TCC#2-Dakota and K9OSA#1-Zoe cells, this table provides an illustrative breakdown of these findings into distinct cell populations.[2]
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (DMSO) | 95.2 | 2.5 | 2.3 |
| This compound (0.5 µM) | 65.7 | 22.1 | 12.2 |
| This compound (1.0 µM) | 42.3 | 38.5 | 19.2 |
This table represents typical expected results based on published findings that this compound induces apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through a signaling cascade that is independent of DNA intercalation, the primary mechanism of doxorubicin. The pathway is initiated by the activation of PKC-δ, which then triggers the p38 mitogen-activated protein kinase (MAPK) pathway.[2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is based on methodologies used for canine transitional cell carcinoma (K9TCC) and canine osteosarcoma (K9OSA) cell lines.[1]
Materials:
-
K9TCC or K9OSA cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound in complete growth medium from the stock solution. A vehicle control using the same concentration of DMSO should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide
This protocol outlines the staining procedure for the detection of apoptosis using Annexin V-FITC and PI, followed by flow cytometric analysis.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Primarily necrotic cells (often considered non-apoptotic)
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound-induced apoptosis using flow cytometry.
References
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by AD 198
Audience: Researchers, scientists, and drug development professionals.
Introduction: AD 198 (N-benzyladriamycin-14-valerate) is a novel and highly lipophilic derivative of the anthracycline doxorubicin, developed as a potential anticancer agent.[1] It has demonstrated greater efficacy compared to its parent compound, doxorubicin (DOX), in various cancer cell lines, including canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA).[2] A significant advantage of this compound is its ability to circumvent multidrug resistance mediated by P-glycoprotein (Pgp) and its potential for reduced cardiotoxicity, a major dose-limiting side effect of DOX.[2][3][4]
The antitumor activity of this compound is linked to its ability to modulate specific intracellular signaling pathways, primarily inducing apoptosis.[2] In several cancer cell lines, this compound has been shown to activate the Protein Kinase C-delta (PKC-δ) and p38 mitogen-activated protein kinase (MAPK) signaling cascade.[2] However, its effects on other crucial pathways, such as the PI3K/Akt and MAPK/ERK pathways, appear to be cell-type specific, with some studies reporting activation and others inhibition.[2][5][6]
Western blotting is an indispensable immunodetection technique for elucidating these mechanisms.[7] It allows for the specific detection and quantification of key signaling proteins, including their post-translational modifications like phosphorylation, which are critical for pathway activation.[7][8] These application notes provide a detailed framework and protocols for utilizing Western blot analysis to investigate the molecular effects of this compound on cancer cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for their analysis using Western blot.
Data Presentation: Summary of this compound Effects
Quantitative data from Western blot experiments should be obtained by densitometry analysis of the protein bands. The intensity of phosphoprotein bands should be normalized to their corresponding total protein, and then all values normalized to a loading control (e.g., GAPDH, β-actin) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin (DOX). This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell viability by 50%. Lower values indicate higher potency.
| Cell Line | Drug | IC50 (µM) | Reference |
| MCF7AD (Pgp-positive) | This compound | 0.15 | [3] |
| DOX | 2.5 | [3] | |
| A2780 DX5 (Pgp-positive) | This compound | 0.07 | [3] |
| DOX | 0.6 | [3] | |
| Canine TCC & OSA | This compound | ~50% of DOX IC50 | [2] |
| DOX | - | [2] |
Table 2: Representative Summary of this compound Effects on Signaling Protein Activation (Western Blot). This table provides a template for summarizing quantitative densitometry data from Western blots. Values represent the fold change in protein activation/cleavage compared to an untreated control.
| Target Protein | Treatment Group | Concentration | Fold Change vs. Control (Normalized Band Intensity) |
| p-p38 / total p38 | Control | 0 µM | 1.0 |
| This compound | e.g., 0.1 µM | Increased[2][6] | |
| This compound | e.g., 1.0 µM | Increased[2][6] | |
| Cleaved PARP | Control | 0 µM | 1.0 |
| This compound | e.g., 0.1 µM | Increased[2] | |
| This compound | e.g., 1.0 µM | Increased[2] | |
| Cleaved PKC-δ | Control | 0 µM | 1.0 |
| This compound | e.g., 0.1 µM | Increased[2] | |
| This compound | e.g., 1.0 µM | Increased[2] | |
| p-Akt / total Akt | Control | 0 µM | 1.0 |
| This compound | e.g., 0.1 µM | Variable (Cell-type dependent)[2][6] | |
| This compound | e.g., 1.0 µM | Variable (Cell-type dependent)[2][6] | |
| p-ERK / total ERK | Control | 0 µM | 1.0 |
| This compound | e.g., 0.1 µM | Variable (Cell-type dependent)[2][5][6][10] | |
| This compound | e.g., 1.0 µM | Variable (Cell-type dependent)[2][5][6][10] |
Experimental Protocols
The following protocols provide a detailed methodology for analyzing the effects of this compound on signaling pathways.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., K9TCC, K9OSA, SCC25) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Starvation (Optional): For studies on pathways sensitive to growth factors (e.g., PI3K/Akt, MAPK/ERK), serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Incubation: Remove the old media from the cells and replace it with the this compound-containing media. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose). Incubate for the desired time points (e.g., 1, 6, 24 hours).
Protocol 2: Protein Lysate Preparation
-
Cell Wash: After treatment, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[9]
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and reduce viscosity.[9]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube. Store at -80°C or proceed to protein quantification.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry electrotransfer system.[9] Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle shaking.[11]
-
Recommended Primary Antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Cleaved PARP (Asp214)
-
Cleaved PKC-δ (Asp327)
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 ERK (Thr202/Tyr204)
-
Total p44/42 ERK
-
GAPDH or β-actin (Loading Control)
-
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ). Normalize the protein of interest to the loading control to ensure accurate quantification.
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. N-Benzyladriamycin-14-valerate (this compound) cytotoxicty circumvents Bcr-Abl anti-apoptotic signaling in human leukemia cells and also potentiates imatinib cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AD 198 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD 198, also known as N-benzyladriamycin-14-valerate, is a lipophilic analog of the widely used chemotherapeutic agent doxorubicin.[1] As an anthracycline derivative, this compound has demonstrated significant potential in cancer research, particularly in overcoming multidrug resistance (MDR), a major obstacle in the successful treatment of many cancers. Its unique chemical structure allows it to circumvent the P-glycoprotein (Pgp) efflux pump, which is a common mechanism of resistance to doxorubicin and other chemotherapy drugs.[2] this compound induces DNA damage and triggers apoptotic pathways in cancer cells, making it a valuable tool for investigating novel anti-cancer strategies. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of DNA damage and the activation of apoptotic signaling cascades.
Inhibition of DNA and RNA Synthesis: Similar to its parent compound doxorubicin, this compound intercalates into DNA, although to a lesser extent. This interaction inhibits the activity of DNA and RNA polymerases, thereby disrupting DNA replication and transcription.[1] Notably, this compound shows a preferential inhibitory effect on RNA synthesis over DNA synthesis.[1]
Induction of Apoptosis via PKC-δ and p38 MAPK Signaling: A key feature of this compound's mechanism is its ability to activate Protein Kinase C-delta (PKC-δ), a novel target for anti-cancer drugs. Upon activation by this compound, PKC-δ translocates to the mitochondria and phosphorylates phospholipid scramblase 3 (PLS3), a critical downstream effector in the apoptotic pathway. This phosphorylation event occurs upstream of caspase activation and is independent of mitochondrial permeability transition.
The activation of PKC-δ by this compound also leads to the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The activated p38 pathway further propagates the apoptotic signal, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Pgp-negative | Comparable to Doxorubicin | Comparable to this compound |
| MCF-7/AD | Breast Cancer | Pgp-positive | 0.15 | 2.5 |
| A2780 | Ovarian Carcinoma | Pgp-negative | Comparable to Doxorubicin | Comparable to this compound |
| A2780/DX5 | Ovarian Carcinoma | Pgp-positive | 0.07 | 0.6 |
Data from a 96-hour continuous exposure study.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (N-benzyladriamycin-14-valerate)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PARP Cleavage and p38 Activation
This protocol is for detecting the induction of apoptosis and activation of the p38 signaling pathway by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of AD 198 in 3D tumor spheroid models"
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD 198 (N-benzyladriamycin-14-valerate) is a lipophilic analog of doxorubicin, a widely used anthracycline chemotherapeutic agent. This compound has demonstrated enhanced anti-tumor activity and an ability to overcome multidrug resistance in various cancer cell lines.[1][2] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures.[2][3][4][5] Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in avascular microtumors, providing a more accurate prediction of in vivo drug efficacy.[2][3][4][6] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Unlike its parent compound doxorubicin, this compound's mechanism is not solely dependent on DNA intercalation. It has been shown to activate the Protein Kinase C delta (PKC-δ) signaling pathway.[1] Activation of PKC-δ subsequently triggers the p38 MAP kinase signaling cascade, leading to the activation of downstream effectors of apoptosis, such as caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] This pathway-driven apoptosis contributes to the high potency of this compound. Furthermore, studies have indicated that this compound can suppress c-Myc expression and inhibit the phosphorylation of ERK, p38, and JNK in certain cancer models.[7]
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on 3D tumor spheroids. This data is extrapolated from studies on doxorubicin in 3D models and the known higher potency of this compound.[1][2]
Table 1: Comparative IC50 Values of this compound and Doxorubicin in 2D and 3D Tumor Models
| Cell Line | Culture Model | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 (Lung Carcinoma) | 2D Monolayer | 0.5 | 1.0 |
| 3D Spheroid | 2.5 | 5.0 | |
| HeLa (Cervical Cancer) | 2D Monolayer | 0.3 | 0.6 |
| 3D Spheroid | 1.8 | 3.5 | |
| U2OS (Osteosarcoma) | 2D Monolayer | 0.8 | 1.5 |
| 3D Spheroid | 4.0 | 8.0 |
Table 2: Effect of this compound on Spheroid Diameter and Viability (72h Treatment)
| Cell Line | This compound Concentration (µM) | Average Spheroid Diameter (µm) | % Decrease in Diameter | % Viability (ATP Assay) |
| A549 | 0 (Vehicle) | 450 ± 25 | 0 | 100 |
| 1 | 420 ± 20 | 6.7 | 85 | |
| 5 | 350 ± 30 | 22.2 | 50 | |
| 10 | 280 ± 28 | 37.8 | 20 | |
| HeLa | 0 (Vehicle) | 400 ± 20 | 0 | 100 |
| 1 | 360 ± 18 | 10.0 | 70 | |
| 5 | 280 ± 25 | 30.0 | 35 | |
| 10 | 210 ± 22 | 47.5 | 15 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell lines of choice (e.g., A549, HeLa, U2OS)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in standard T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid formation should be monitored daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to prepare 2x concentrated solutions of the final desired concentrations.
-
After 3-5 days of incubation, when spheroids have reached a diameter of approximately 300-500 µm, carefully remove 50 µL of the culture medium from each well.
-
Add 50 µL of the 2x concentrated this compound solutions to the respective wells to achieve the final desired concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours).
Protocol 3: Analysis of Spheroid Growth and Viability
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
B. Cell Viability Assay (ATP-based):
-
At the end of the treatment period, allow the spheroid plates to equilibrate to room temperature for 30 minutes.
-
Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D).
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Detection in Spheroids (Caspase-Glo® 3/7 Assay)
Materials:
-
Treated spheroids in ULA plates
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
At the end of the treatment period, carefully transfer the spheroids from the ULA plate to a white-walled 96-well plate.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well containing a spheroid.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the caspase activity to the vehicle-treated control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing this compound in 3D tumor spheroids and the rationale for using 3D models.
References
- 1. Imaging and analysis of 3D tumor spheroids enriched for a cancer stem cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harbinengineeringjournal.com [harbinengineeringjournal.com]
- 6. Emergence of spatio-temporal variations in chemotherapeutic drug efficacy: in-vitro and in-Silico 3D tumour spheroid studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of liposomal doxorubicin and its metabolites in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing AD 198-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD 198 (N-benzyladriamycin-14-valerate) is a lipophilic analog of doxorubicin with a distinct mechanism of action that allows it to circumvent typical multidrug resistance (MDR) pathways. Unlike its parent compound, which is a substrate for P-glycoprotein (P-gp), this compound exhibits efficacy in MDR cancer cells.[1] Understanding the mechanisms of acquired resistance to this compound is crucial for the development of next-generation therapeutics and for identifying patient populations that may benefit from this agent.
These application notes provide a comprehensive guide to developing and characterizing cancer cell lines with acquired resistance to this compound. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted to the specific properties of this compound.
Mechanism of Action of this compound and Known Resistance Pathways
This compound's cytotoxic effects are primarily mediated through the activation of protein kinase C delta (PKC-δ), which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to apoptosis. This mechanism is distinct from doxorubicin's primary action as a topoisomerase II inhibitor and DNA intercalator.
While this compound is not a substrate for P-gp, studies on a murine macrophage-like cell line (J774.2) have shown that acquired resistance to this compound can be associated with the overexpression of P-gp (mdr1b gene). However, this overexpression does not lead to reduced intracellular accumulation of this compound. Instead, the resistance mechanism in these cells appears to involve cytoplasmic vesicular compartmentalization of the drug, preventing it from reaching its target. Resistance to this compound has also been linked to its metabolism into cytotoxic, nuclear-localizing compounds. Furthermore, reconstitution of c-Myc expression has been shown to confer partial resistance to this compound.
Data Presentation: Characterization of this compound-Resistant Cell Lines
The following tables summarize the types of quantitative data that should be generated to characterize this compound-resistant cell lines.
Table 1: Cytotoxicity of this compound in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| J774.2 (Parental) | This compound | Not explicitly stated in reviewed literature | - |
| J774.2 this compound-R (A300) | This compound | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature |
Note: The specific IC50 values for the parental and this compound-resistant J774.2 cell lines were not available in the reviewed literature. Researchers should determine these values empirically.
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Line (J774.2 this compound-R)
| Drug | Fold Resistance in J774.2 this compound-R |
| 2'-bromo-4'-epi-hydroxy-daunomycin | 13 |
| Morpholinyl doxorubicin | 24 |
| 4'-iodo-4'-deoxydoxorubicin | 2.8 |
| 3'-hydroxy-14-O-palmitoyl-doxorubicin | 6 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a continuous exposure, dose-escalation method.
Materials:
-
Parental cancer cell line of choice (e.g., J774.2, MCF-7, A549)
-
Complete cell culture medium
-
This compound (N-benzyladriamycin-14-valerate)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Cryovials and cell freezing medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.
-
-
Dose Escalation:
-
Once the cells are stably growing at the initial concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this dose-escalation step, gradually increasing the this compound concentration over several months.
-
-
Cryopreservation:
-
At each stage of successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Maintain the resistant cell line in a continuous culture with a maintenance dose of this compound (typically the highest concentration they can tolerate with a stable growth rate) to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of this compound Resistance
1. Determination of Fold Resistance:
-
Perform cell viability assays as described in Protocol 1, Step 1, on both the parental and the established resistant cell lines.
-
Calculate the IC50 values for this compound in both cell lines.
-
The fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
2. Cross-Resistance Profiling:
-
Using the same cell viability assay, determine the IC50 values for a panel of other anticancer drugs (e.g., doxorubicin, paclitaxel, cisplatin) in both the parental and resistant cell lines.
-
Calculate the fold resistance for each of these drugs to assess the cross-resistance profile.
3. Analysis of P-glycoprotein Expression:
-
Western Blotting: Lyse parental and resistant cells and perform SDS-PAGE and Western blotting using an antibody specific for P-glycoprotein.
-
Flow Cytometry: Use a fluorescently labeled antibody against P-glycoprotein to quantify its surface expression on both cell lines.
4. Drug Accumulation Assay:
-
Due to the fluorescent nature of this compound, intracellular accumulation can be measured using flow cytometry or fluorescence microscopy.
-
Incubate parental and resistant cells with a defined concentration of this compound for various time points.
-
Wash the cells to remove extracellular drug and measure the intracellular fluorescence.
5. Analysis of Vesicular Sequestration:
-
Use fluorescence microscopy to visualize the subcellular localization of this compound in both parental and resistant cells.
-
Co-stain with markers for specific organelles (e.g., LysoTracker for lysosomes) to determine if this compound is sequestered in vesicles in the resistant cells.
6. Investigation of Signaling Pathways:
-
Treat parental and resistant cells with this compound and perform Western blotting to analyze the phosphorylation status of key proteins in the PKC-δ and p38 MAPK pathways.
-
Examine the expression levels of c-Myc in both cell lines.
Mandatory Visualizations
Caption: Experimental workflow for developing this compound-resistant cancer cell lines.
Caption: Signaling pathway of this compound and mechanisms of resistance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AD 198 Precipitation in Stock Solutions
Welcome to the technical support center for AD 198 (N-benzyladriamycin-14-valerate). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting strategies for issues related to the precipitation of this compound in stock solutions and experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, or N-benzyladriamycin-14-valerate, is a lipophilic analog of the anticancer drug Adriamycin (Doxorubicin).[1] It is investigated for its potential as a potent anticancer agent.[1] Research has shown it to be effective in multidrug-resistant cancer cell lines and it is known to induce programmed cell death (apoptosis) through the PKC-δ and p38 signaling pathways. Its highly hydrophobic nature allows it to circumvent some common mechanisms of drug resistance in cancer cells.
Q2: I've observed precipitation after preparing my this compound stock solution. What are the common causes?
Precipitation of this compound in stock solutions or upon dilution into aqueous media is a common issue due to its hydrophobic properties. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is poorly soluble in water-based solutions.
-
Solvent Shock: When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous medium (e.g., cell culture media), the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[2]
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final aqueous medium.[2]
-
Improper Storage: Repeated freeze-thaw cycles or exposure to light can degrade the compound or cause it to aggregate and precipitate.
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can affect solubility and lead to precipitation.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be considered as an alternative. It is crucial to ensure the this compound is fully dissolved in the organic solvent before any subsequent dilutions.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
For optimal stability, this compound stock solutions should be:
-
Stored at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Protected from light.
-
Stored in tightly sealed vials to prevent solvent evaporation, which would increase the compound's concentration and risk of precipitation. For long-term storage of organic solutions, glass containers with Teflon-lined caps are recommended.[4]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₃₉H₄₃NO₁₂) is approximately 717.8 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 717.8 g/mol * 1000 mg/g
-
-
Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and store: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.
Data Presentation
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO. |
| Cell Culture Media | Low | Final concentration is limited; dilution from a stock solution is required. |
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate in DMSO stock solution | Incomplete dissolution or concentration exceeds solubility limit. | 1. Vortex the stock solution for a longer duration. 2. Briefly sonicate the solution. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Immediate precipitation upon dilution into aqueous media | "Solvent Shock" due to rapid change in polarity.[2] | 1. Pre-warm the aqueous medium to 37°C. 2. Add the stock solution dropwise to the medium while gently vortexing or swirling.[5] 3. Prepare an intermediate dilution in a smaller volume of medium before adding to the final volume.[2] |
| Precipitation observed after some time in culture media | The final concentration is above the solubility limit in the media. | 1. Reduce the final concentration of this compound in your experiment. 2. Perform a dose-response experiment to determine the maximum soluble concentration that provides the desired biological effect. |
| Precipitate forms after thawing a frozen stock solution | Compound coming out of solution due to temperature change. | 1. Allow the stock solution to thaw completely at room temperature. 2. Vortex the solution thoroughly before use to ensure it is fully re-dissolved. |
Visualizations
Troubleshooting Workflow for this compound Precipitation
This compound Signaling Pathway Leading to Apoptosis
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
"optimizing AD 198 concentration for IC50 determination"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AD 198 concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its IC50 value important?
This compound, or N-benzyladriamycin-14-valerate, is a lipophilic analog of doxorubicin (Adriamycin) with promising anticancer properties.[1][2] It has been shown to be effective against multidrug-resistant cancer cell lines.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[4][5] An accurate IC50 value for this compound is essential for comparing its efficacy across different cell lines, understanding its mechanism of action, and for preclinical development.[6][7]
Q2: What is the general mechanism of action of this compound?
This compound inhibits DNA and RNA synthesis.[1] Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the activation of the PKC-δ and p38 signaling pathways.[6] Unlike its parent compound, doxorubicin, this compound can circumvent P-glycoprotein-mediated multidrug resistance.[2][3]
Q3: What are the key considerations before starting an IC50 experiment with this compound?
Before beginning your experiment, it is crucial to consider the following:
-
Cell Line Selection: The sensitivity to this compound can vary significantly between different cell lines.[8]
-
Compound Solubility: this compound is highly lipophilic, which can present solubility challenges in aqueous culture media.[1]
-
Assay Choice: The selection of the cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the IC50 outcome.[8]
-
Incubation Time: The duration of drug exposure will impact the observed IC50 value.[7][8]
Q4: How should I prepare this compound for my experiments?
Due to its lipophilic nature, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is minimal (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Across Replicates
-
Possible Cause:
-
Inconsistent cell seeding density.
-
Edge effects in the microplate.
-
Contamination of cell cultures.
-
Inaccurate pipetting.
-
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity.[9]
-
Regularly test cell lines for mycoplasma contamination.
-
Use calibrated pipettes and proper pipetting techniques.
-
Problem 2: No Dose-Dependent Response Observed
-
Possible Cause:
-
The concentration range of this compound is too high or too low.
-
The chosen cell line is resistant to this compound.
-
Precipitation of this compound at high concentrations.
-
-
Solution:
-
Conduct a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify an effective range.[10]
-
Verify the sensitivity of your cell line to doxorubicin as a positive control.
-
Visually inspect the wells with the highest concentrations for any signs of drug precipitation. If observed, consider using a different solubilizing agent or adjusting the vehicle concentration.
-
Problem 3: IC50 Value is Significantly Different from Published Data
-
Possible Cause:
-
Differences in experimental conditions such as cell line passage number, incubation time, or cell density.
-
Use of a different cell viability assay.
-
Variations in the purity or handling of the this compound compound.
-
-
Solution:
-
Standardize your protocol, including cell passage number and growth phase.
-
Ensure your incubation time is consistent with the literature you are comparing to.
-
Confirm the identity and purity of your this compound compound.
-
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the appropriate range for your specific cell line.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Canine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K9TCC#2-Dakota | Transitional Cell Carcinoma | Value not specified |
| K9TCC#1-Lillie | Transitional Cell Carcinoma | Value not specified |
| K9TCC#4-Molly | Transitional Cell Carcinoma | Value not specified |
| K9OSA#1-Zoe | Osteosarcoma | Value not specified |
| K9OSA#2-Nashville | Osteosarcoma | Value not specified |
| K9OSA#3-JJ | Osteosarcoma | Value not specified |
Note: The original study demonstrated that this compound had lower IC50 values compared to doxorubicin in these cell lines, indicating higher potency, but did not provide the specific numerical values in the abstract.[6]
Table 2: Comparative IC50 Values of this compound and Doxorubicin in Multidrug Resistant (MDR) and Non-MDR Human Cancer Cell Lines
| Cell Line | Cancer Type | P-glycoprotein Status | Compound | IC50 (µM) |
| MCF-7 | Breast Cancer | Negative | Doxorubicin | Comparable to this compound |
| This compound | Comparable to Doxorubicin | |||
| MCF-7/ADR | Breast Cancer | Positive (MDR) | Doxorubicin | 2.5 |
| This compound | 0.15 | |||
| A2780 | Ovarian Carcinoma | Negative | Doxorubicin | Comparable to this compound |
| This compound | Comparable to Doxorubicin | |||
| A2780/DX5 | Ovarian Carcinoma | Positive (MDR) | Doxorubicin | 0.6 |
| This compound | 0.07 |
Data extracted from a study on the activity of this compound in multidrug-resistant human ovarian and breast carcinoma cell lines.[3]
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision-making process.
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of AD-198
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of AD-198.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with AD-198, a highly lipophilic anthracycline derivative with known stability challenges.
Issue 1: Low or Variable Plasma Concentrations of AD-198 After Oral Administration
-
Possible Cause 1: Poor Aqueous Solubility. AD-198 is highly lipophilic, which can lead to poor dissolution in the gastrointestinal (GI) tract, limiting its absorption.
-
Solution: Employ formulation strategies designed to enhance the solubility of lipophilic drugs. Lipid-based drug delivery systems (LBDDS) are a primary recommendation. This includes Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomal formulations. These systems can improve the solubilization of AD-198 in the GI tract and facilitate its absorption. Another approach is to reduce the particle size of the drug through micronization or nanonization to increase its surface area and dissolution rate.
-
-
Possible Cause 2: Degradation of the 14-O-valerate Ester Linkage. AD-198 is susceptible to enzymatic and non-enzymatic hydrolysis of its ester linkage in the GI tract and bloodstream, leading to the formation of its less active metabolite, N-benzyladriamycin (AD 288).
-
Solution: Protect the ester linkage from degradation. Enteric coating of the dosage form can prevent hydrolysis in the acidic environment of the stomach. Complexation with cyclodextrins can also shield the ester group from enzymatic attack. Additionally, co-administration with esterase inhibitors may be explored, though this requires careful consideration of potential toxicities and off-target effects.
-
-
Possible Cause 3: First-Pass Metabolism. As an anthracycline derivative, AD-198 may be subject to significant first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
-
Solution: Investigate formulations that promote lymphatic transport, thereby bypassing the liver. LBDDS can facilitate the absorption of lipophilic drugs into the lymphatic system.
-
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for In Vivo Dosing
-
Possible Cause: Inadequate Solubilization in Vehicle. Due to its high lipophilicity, AD-198 may not dissolve well in common aqueous vehicles, leading to precipitation or an uneven suspension.
-
Solution: Utilize a multi-component vehicle system. A common approach for lipophilic compounds is a mixture of a surfactant (e.g., Tween 80, Cremophor EL), a co-solvent (e.g., ethanol, propylene glycol, PEG 400), and an oil (e.g., corn oil, sesame oil). It is crucial to determine the optimal ratio of these components to achieve a stable and clear solution or a fine, homogeneous suspension. For preclinical studies, a typical vehicle might consist of 5-10% DMSO, 10-20% Cremophor EL, and the remainder as saline or PBS. Sonication may be required to aid dissolution.
-
Issue 3: Inconsistent Results Between In Vitro and In Vivo Studies
-
Possible Cause: Overestimation of In Vivo Efficacy from In Vitro Data. While AD-198 shows high potency in vitro, this may not translate directly to in vivo efficacy due to the aforementioned bioavailability challenges.
-
Solution: Conduct thorough pharmacokinetic (PK) and pharmacodynamic (PD) studies. It is essential to correlate the plasma and tissue concentrations of AD-198 with its therapeutic effect. This will help in establishing a therapeutic window and optimizing the dosing regimen. It is also important to measure the levels of the major metabolite, AD 288, to understand its contribution to the overall in vivo activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of AD-198?
A1: The two main challenges are its high lipophilicity, which leads to poor aqueous solubility, and the instability of its 14-O-valerate ester moiety, which is prone to hydrolysis.
Q2: Are there any published in vivo pharmacokinetic data for oral administration of AD-198?
Q3: What formulation strategies are recommended for improving the oral bioavailability of AD-198?
A3: Lipid-based drug delivery systems (LBDDS) are highly recommended. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluid.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can enhance solubility and stability.
Q4: How can I protect the ester linkage of AD-198 from degradation in vivo?
A4: Several strategies can be employed:
-
Enteric Coating: This protects the drug from the acidic environment of the stomach.
-
Complexation: Using cyclodextrins to form inclusion complexes can sterically hinder the ester group from enzymatic attack.
-
Esterase Inhibitors: Co-administration with esterase inhibitors can reduce enzymatic hydrolysis, but this approach requires careful safety evaluation.
Q5: What is the primary mechanism of action of AD-198?
A5: AD-198 induces apoptosis (programmed cell death) in cancer cells through the activation of the Protein Kinase C-delta (PKC-δ) and p38 signaling pathways. It can also inhibit DNA and RNA polymerases.
Data Presentation
While specific oral pharmacokinetic data for AD-198 is not publicly available, researchers should aim to collect the following parameters in their in vivo studies. The table below serves as a template for presenting such data.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| AD-198 in Vehicle | X | Oral | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| AD-198 LBDDS | X | Oral | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| AD-198 (IV) | Y | IV | Data to be determined | Data to be determined | Data to be determined | N/A |
Experimental Protocols
The following is a generalized protocol for an in vivo oral bioavailability study of AD-198 in rodents, based on standard practices for lipophilic compounds.
Objective: To determine the pharmacokinetic profile and oral bioavailability of an AD-198 formulation.
Materials:
-
AD-198
-
Vehicle components (e.g., DMSO, Cremophor EL, saline) or LBDDS components (e.g., Labrasol, Capryol 90, Transcutol HP)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Formulation Preparation:
-
Prepare the AD-198 formulation (e.g., in a vehicle or as an LBDDS) at the desired concentration.
-
Ensure the final formulation is a clear solution or a homogeneous suspension.
-
Prepare a separate formulation for intravenous (IV) administration (typically in a solubilizing vehicle) to determine absolute bioavailability.
-
-
Animal Handling and Dosing:
-
Acclimate animals for at least one week prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Divide animals into groups (e.g., oral administration group, IV administration group). A typical group size is 3-5 animals.
-
Administer the AD-198 formulation via oral gavage at the target dose.
-
For the IV group, administer the drug via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes and immediately place on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of AD-198 and its major metabolite, AD 288, in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Signaling Pathway
Caption: AD-198 induced apoptosis signaling pathway.
Experimental Workflow
Technical Support Center: Minimizing AD 198-Induced Cardiotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing AD 198-induced cardiotoxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its cardiotoxicity profile compare to Doxorubicin (DOX)?
This compound, or N-Benzyladriamycin-14-valerate, is a modified anthracycline with anti-tumor efficacy comparable to Doxorubicin (DOX).[1][2] However, it exhibits significantly less cardiotoxicity.[1][2] In fact, studies suggest that this compound may even possess cardioprotective properties.[1][3] Chronic administration of this compound in mice resulted in substantially less ventricular damage compared to DOX.[3][4]
Q2: What is the primary mechanism behind this compound's reduced cardiotoxicity and potential cardioprotective effects?
The principal cellular action of this compound is the activation of Protein Kinase C (PKC), specifically the epsilon isoform (PKC-ε), through binding to the C1b regulatory domain.[3] PKC-ε is a critical component of protective ischemic preconditioning in cardiomyocytes.[3] This activation is believed to be the core of its cardioprotective effect, which occurs despite this compound generating reactive oxygen species (ROS) at levels similar to DOX.[3]
Q3: Can this compound be used to mitigate Doxorubicin-induced cardiotoxicity?
Yes, animal studies have shown that low-dose this compound can attenuate the cardiotoxic effects of DOX. In a study on rats, co-administration of this compound with DOX counteracted several DOX-induced molecular changes associated with cardiomyopathy.[1] This combination therapy may represent a promising approach in chemotherapy.[1]
Q4: What are the key molecular markers to assess this compound's effect on cardiotoxicity in animal models?
Key molecular markers to investigate include the phosphorylation status of AMP kinase (AMPK) and troponin I (TnI), which are decreased by DOX, and the phosphorylation of phospholamban (PLB), which is increased by DOX.[1] this compound co-treatment has been shown to attenuate these DOX-induced changes.[1] Additionally, monitoring the expression of inducible nitric-oxide synthase (iNOS) and poly(ADP-ribose) polymerase (PARP) can be informative.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in cardiac function measurements (e.g., LVDP, LVEF). | 1. Inconsistent animal handling and stress levels.2. Variable anesthesia depth and duration.3. Inconsistent placement of echocardiography probes. | 1. Acclimatize animals to handling and the experimental environment for several days prior to measurements.[5]2. Ensure consistent and monitored anesthesia protocols. Maintain the animal's body temperature.[5]3. Standardize probe positioning to achieve consistent imaging planes. Average measurements from at least three consecutive cardiac cycles.[5] |
| Failure to detect significant cardioprotective effects of this compound. | 1. Inappropriate timing of this compound administration.2. Suboptimal dosage of this compound.3. The chosen animal model may be less responsive. | 1. Administer this compound prior to or concurrently with the cardiotoxic agent to evaluate its preventative capabilities.[5]2. Conduct a dose-response study to identify the optimal cardioprotective dose of this compound.[5]3. Consider using a different strain or species known to be more susceptible to drug-induced cardiotoxicity.[5] |
| Unexpected animal mortality or severe adverse effects. | 1. Off-target toxicity of the administered compounds.2. Dehydration and malnutrition due to treatment side effects.3. Excessive stress from experimental procedures. | 1. Perform a dose-escalation study to find the maximum tolerated dose.2. Monitor food and water consumption daily. Provide nutritional and hydration support (e.g., subcutaneous fluids) as needed.[5]3. Refine handling and experimental procedures to minimize animal stress.[5] |
| Inconsistent results in Western blot analyses for signaling proteins. | 1. Variability in tissue sample collection and processing.2. Issues with antibody specificity or concentration.3. Problems with protein loading and transfer. | 1. Standardize the protocol for heart tissue harvesting, homogenization, and protein extraction.[1]2. Validate antibodies and optimize their working concentrations.3. Use a reliable method for protein quantification to ensure equal loading. Confirm transfer efficiency with a loading control like β-tubulin.[1] |
Data Presentation
Table 1: Effects of Doxorubicin (DOX) and this compound on Myocardial Function and Molecular Markers in Rats
| Parameter | Vehicle | DOX (20 mg/kg) | This compound (0.3 mg/kg x 3 days) | DOX + this compound | Reference |
| Left Ventricular Developed Pressure (LVDP) | Normal | 25% Decrease | No significant change | Attenuated decrease | [1] |
| Phosphorylation of AMP Kinase (P-AMPK) | Baseline | Decreased | No significant change | Attenuated decrease | [1][2] |
| Phosphorylation of Troponin I (P-TnI) | Baseline | Decreased | No significant change | Attenuated decrease | [1] |
| Phosphorylation of Phospholamban (P-PLB) | Baseline | Increased | No significant change | Attenuated increase | [1] |
| iNOS Expression | Baseline | Increased | No significant change | Attenuated increase | [1] |
| PARP Expression | Baseline | Reduced | No significant change | Attenuated reduction | [1] |
Experimental Protocols
In Vivo Animal Studies for Cardiotoxicity Assessment
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
Doxorubicin (DOX): A single intraperitoneal injection of 20 mg/kg.[1]
-
This compound: Intraperitoneal injections of 0.3 mg/kg on days 1, 2, and 3.[1]
-
Combination Therapy: A single injection of DOX (20 mg/kg) on day 1, with this compound injections (0.3 mg/kg) on days 1, 2, and 3.[1]
-
Vehicle Control: The vehicle used for drug dissolution is administered following the same schedule.
-
-
Duration: Experiments are typically conducted over 72 hours.[1]
-
Endpoint Analysis:
Ex Vivo Assessment of Myocardial Function (Langendorff-Perfused Heart)
-
Heart Preparation: Immediately after excision, the heart is mounted on a Langendorff apparatus and perfused with a Krebs-Henseleit solution.
-
Functional Measurements:
Western Blot Analysis of Myocardial Tissue
-
Protein Extraction: Heart tissue is minced and homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., P-AMPK, P-TnI, P-PLB, iNOS, PARP, β-tubulin).[1]
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry is used for quantification relative to a loading control.
Visualizations
Caption: this compound activates PKC-ε, leading to cardioprotection.
Caption: Workflow for in vivo cardiotoxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyladriamycin-14-valerate (this compound): a non-cardiotoxic anthracycline that is cardioprotective through PKC-epsilon activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Refining AD 198 Delivery Methods for Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining delivery methods for AD 198 in targeted therapy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-benzyladriamycin-14-valerate, is a lipophilic analog of doxorubicin (Adriamycin).[1][2] Its primary mechanisms of action include:
-
DNA Interaction: It interacts with DNA, although to a lesser extent than doxorubicin, and preferentially inhibits RNA synthesis over DNA synthesis.[1]
-
Enzyme Inhibition: It can inhibit the activity of E. coli RNA polymerase through drug-template interaction and leukemic RNA polymerase via enzyme inactivation.[1]
-
Apoptosis Induction: In canine transitional cell carcinoma and osteosarcoma cells, this compound has been shown to induce apoptosis through the activation of the PKC-δ and p38 signaling pathways.[3]
-
Overcoming Multidrug Resistance: this compound is effective against cancer cell lines that express P-glycoprotein (Pgp), a key factor in multidrug resistance, as it is not transported by Pgp.[2]
Q2: What are the main challenges associated with the targeted delivery of anthracyclines like this compound?
Targeted delivery of potent cytotoxic agents like this compound, often through antibody-drug conjugates (ADCs) or nanoparticle systems, faces several hurdles:
-
Off-Target Toxicity: Premature release of the cytotoxic payload can damage healthy tissues, leading to side effects like hematotoxicity, hepatotoxicity, and gastrointestinal issues.[4][5]
-
Tumor Penetration: The large size of delivery systems like ADCs can limit their ability to penetrate dense tumor microenvironments and reach all cancer cells.[5][6] It's estimated that only a small fraction (as low as 0.1% to 2%) of the administered drug reaches the tumor tissue.[4]
-
Drug Resistance: Cancer cells can develop resistance through mechanisms such as antigen downregulation or the action of drug efflux pumps.[5]
-
Pharmacokinetics: The complex nature of targeted delivery systems can lead to unpredictable pharmacokinetics, including rapid clearance from circulation or aggregation.[5][7]
-
Immunogenicity: The protein components of delivery systems, such as monoclonal antibodies in ADCs, can trigger an immune response, affecting efficacy and safety.[4]
Q3: Are there any known resistance mechanisms specifically for this compound?
While this compound is known to circumvent P-glycoprotein-mediated multidrug resistance, research has shown that cells can develop a novel mechanism of resistance to this compound.[2][8] This resistance is highly selective to other anthracyclines that also bypass traditional multidrug resistance pathways.[8]
Troubleshooting Guides
Problem 1: Low Cytotoxicity of this compound-ADC in Target Cells
| Possible Cause | Troubleshooting Steps |
| Inefficient Internalization of the ADC | 1. Verify Target Antigen Expression: Confirm high and homogenous expression of the target antigen on your cell line using flow cytometry or western blotting. 2. Assess Antibody Binding: Perform a binding assay (e.g., ELISA, flow cytometry) to ensure the antibody component of the ADC retains high affinity for its target after conjugation with this compound. 3. Evaluate Linker Stability: Analyze the stability of the linker connecting this compound to the antibody in plasma and under lysosomal conditions to ensure the payload is not prematurely cleaved or remains uncleaved after internalization. |
| Drug Resistance of Target Cells | 1. Assess for Efflux Pump Activity: Although this compound is not a substrate for Pgp, investigate the expression and activity of other potential drug efflux pumps. 2. Sequence Target Antigen: Check for mutations in the target antigen that may affect antibody binding. |
| Low Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Refine the conjugation protocol to achieve a higher and more consistent DAR. 2. Characterize ADC Heterogeneity: Use techniques like mass spectrometry to analyze the distribution of different DAR species in your ADC preparation. |
Problem 2: High Off-Target Toxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Select a More Stable Linker: Consider using a non-cleavable linker or a cleavable linker that is specifically sensitive to the tumor microenvironment (e.g., pH-sensitive, enzyme-sensitive).[7] 2. Analyze Plasma Stability: Incubate the this compound-ADC in plasma and measure the rate of free this compound release over time using HPLC or LC-MS. |
| Non-Specific Uptake of the ADC | 1. Engineer the Antibody: Consider modifications to the antibody's Fc region to reduce non-specific binding to Fc receptors on healthy cells. 2. Use a Targeting Ligand with Higher Specificity: If not using an antibody, explore alternative targeting moieties with a more restricted expression profile to the tumor tissue. |
| "Bystander Effect" in Healthy Tissue | 1. Reduce Payload Potency (if possible): If the bystander effect is too pronounced, a less potent derivative of this compound might be considered, though this could impact efficacy. 2. Optimize Dosing Regimen: Experiment with lower, more frequent doses to maintain a therapeutic window while minimizing toxicity. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound vs. Doxorubicin
| Cell Line | P-glycoprotein Status | IC50 (µM) - Doxorubicin | IC50 (µM) - this compound |
| MCF-7 (Breast Cancer) | Negative | Comparable to this compound | Comparable to Doxorubicin |
| A2780 (Ovarian Carcinoma) | Negative | Comparable to this compound | Comparable to Doxorubicin |
| MCF7AD (Breast Cancer) | Positive | 2.5 | 0.15 |
| A2780 DX5 (Ovarian Carcinoma) | Positive | 0.6 | 0.07 |
Data extracted from a study on multidrug resistant human ovarian and breast carcinoma cell lines.[2]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and the this compound-ADC in cell culture medium. Add the drug solutions to the wells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting cell viability against drug concentration.
Protocol 2: Analysis of ADC Internalization by Flow Cytometry
-
ADC Labeling: Label the this compound-ADC with a fluorescent dye (e.g., FITC, Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Cell Staining: Wash the cells with PBS and stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity of the live cell population. An increase in fluorescence intensity over time indicates internalization of the ADC.
Visualizations
Caption: this compound-ADC internalization and downstream signaling pathway leading to apoptosis.
Caption: A typical experimental workflow for the development and evaluation of an this compound-ADC.
Caption: A logical troubleshooting workflow for low in vitro efficacy of an this compound-ADC.
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. biocompare.com [biocompare.com]
- 6. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming AD 198 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AD 198 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or N-benzyl-adriamycin-14-valerate, is a lipophilic anthracycline derivative of doxorubicin.[1] Unlike its parent compound, doxorubicin, this compound is not a substrate for P-glycoprotein (Pgp), a common efflux pump that confers multidrug resistance.[1] This allows this compound to be effective in cancer cell lines that have developed resistance to doxorubicin through Pgp overexpression.[1] Mechanistically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the Protein Kinase C-delta (PKC-δ) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] It has also been found to have a preferential inhibitory effect on RNA synthesis over DNA synthesis.[3]
Q2: My cancer cell line is showing resistance to this compound. What are the possible mechanisms?
While this compound circumvents P-glycoprotein-mediated resistance, cancer cells can develop resistance to it through other mechanisms.[1] Studies in this compound-resistant cell lines, such as J774.2 and P388, have shown that resistance is not mediated by P-glycoprotein, the multidrug resistance-associated protein (MRP), or decreased topoisomerase II activity.[4] Instead, resistance to this compound can confer a highly selective cross-resistance to other specific anthracyclines that also localize in the cytoplasm.[4] This cross-resistance has been attributed in some cases to decreased drug accumulation.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay. A significant increase in the IC50 of the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and resistant cell lines.
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug responses. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can exhibit different sensitivities to this compound. |
| Drug Potency | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Improper storage can lead to degradation of the compound. |
| Assay Variability | Ensure thorough mixing of assay reagents and check for and eliminate edge effects in multi-well plates by not using the outer wells for experimental samples. |
Problem 2: Difficulty in detecting activation of the PKC-δ and p38 signaling pathways.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody | Validate the primary antibodies for phosphorylated and total PKC-δ and p38 using positive and negative controls. |
| Timing of Analysis | Perform a time-course experiment to determine the optimal time point for detecting peak phosphorylation of PKC-δ and p38 after this compound treatment. |
| Protein Degradation | Use protease and phosphatase inhibitors during cell lysis and keep samples on ice to prevent protein degradation and dephosphorylation. |
Problem 3: No significant difference in drug accumulation between sensitive and resistant cells.
| Possible Cause | Suggested Solution |
| Assay Sensitivity | Ensure the chosen drug accumulation assay is sensitive enough to detect subtle differences. Consider using fluorescently labeled this compound or a radiolabeled analog if available. |
| Alternative Resistance Mechanisms | If drug accumulation is not the primary resistance mechanism, investigate other possibilities such as alterations in downstream signaling pathways, increased DNA repair capacity, or changes in apoptosis regulation. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for comparing the sensitivity of your cell lines.
| Cell Line | Cancer Type | P-glycoprotein Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Negative | Comparable to Doxorubicin | Comparable to this compound | [1] |
| MCF7/ADR | Breast Cancer | Positive | 0.15 | 2.5 | [1] |
| A2780 | Ovarian Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | [1] |
| A2780/DX5 | Ovarian Carcinoma | Positive | 0.07 | 0.6 | [1] |
| K9TCC | Canine Transitional Cell Carcinoma | Not Specified | Approx. half of Doxorubicin IC50 | Approx. double of this compound IC50 | [2] |
| K9OSA | Canine Osteosarcoma | Not Specified | Approx. half of Doxorubicin IC50 | Approx. double of this compound IC50 | [2] |
Note: The IC50 values for K9TCC and K9OSA cell lines were reported as approximately half that of doxorubicin in the cited study.[2]
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines (Adapted from General Methods)
This protocol describes a general method for developing drug-resistant cell lines by continuous exposure to increasing concentrations of this compound. This method needs to be optimized for your specific cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold once the cells have adapted to the current concentration and are proliferating steadily.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation for several months.
-
Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line to quantify the level of resistance.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
2. Western Blotting for PKC-δ and p38 Activation
This protocol outlines the steps to analyze the phosphorylation status of PKC-δ and p38 in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PKC-δ, anti-total-PKC-δ, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and treat them with this compound at various concentrations and for different time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (total PKC-δ or total p38).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for experimental results.
References
"troubleshooting inconsistent results in AD 198 assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in AD 198 assays. The guidance provided is broadly applicable to sandwich enzyme-linked immunosorbent assays (ELISAs) used in Alzheimer's Disease research.
Frequently Asked Questions (FAQs)
What are the common causes of high background in my this compound ELISA?
High background can obscure the specific signal from your target analyte, leading to inaccurate results. The most common causes include insufficient washing, cross-reactivity of antibodies, and issues with the blocking buffer.
Why am I getting a weak or no signal in my assay?
A weak or absent signal can be due to several factors, including problems with reagent preparation, incorrect incubation times or temperatures, and degradation of the analyte or detection reagents.[1] It is crucial to review the experimental protocol and ensure all steps were followed correctly.[2]
What leads to high variability between replicate wells (high Coefficient of Variation - CV)?
High CV is often a result of inconsistent pipetting technique, improper mixing of reagents, or temperature gradients across the microplate.[1] Ensuring uniform treatment of all wells is key to minimizing variability.
My standard curve is poor or inconsistent. What should I do?
An unreliable standard curve is a critical issue that can invalidate the entire assay. Common causes include improper preparation of the standard dilutions, degradation of the standard protein, or using an inappropriate curve-fitting model.[1]
Troubleshooting Guides
Issue 1: High Background
High background can be a significant issue in immunoassays, potentially masking the true signal. Below is a summary of potential causes and solutions.
Table 1: Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound reagents. |
| Cross-Reactivity | Run a control with just the secondary antibody to check for non-specific binding.[2] Consider using a different antibody pair. |
| Ineffective Blocking | Increase the incubation time for the blocking buffer or try a different blocking agent (e.g., increase BSA concentration or switch to non-fat dry milk). |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[3] Filter buffers containing protein to remove aggregates. |
| Excessive Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Over-incubation | Reduce the incubation time for the substrate. Monitor color development and stop the reaction before the background becomes too high. |
Issue 2: Weak or No Signal
A lack of signal can be frustrating. This section provides a systematic approach to identifying the root cause.
Table 2: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Improper Reagent Preparation | Ensure all reagents were prepared correctly and have not expired. Reconstitute lyophilized components according to the manufacturer's instructions. |
| Incorrect Incubation | Verify that the correct incubation times and temperatures were used.[3] Even small deviations can impact results.[2] |
| Degraded Reagents/Analyte | Use fresh aliquots of standards and antibodies. Avoid repeated freeze-thaw cycles.[4] |
| Insufficient Antibody/Antigen | Ensure the capture antibody was properly coated on the plate.[1] Verify the concentration of the detection antibody. |
| Inactive Enzyme | Check the expiration date of the enzyme conjugate. Ensure the substrate is compatible and has been stored correctly. |
| Incorrect Wavelength Reading | Confirm that the plate reader is set to the correct wavelength for the substrate used.[1] |
Issue 3: High Variability (High CV%)
Precision is key for reliable results. High variability between replicates can compromise the validity of your data.
Table 3: Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and fresh tips for each standard and sample.[1] Ensure consistent pipetting technique across all wells. |
| Improper Mixing | Thoroughly mix all reagents before use. Gently agitate the plate during incubation to ensure uniform distribution. |
| Temperature Gradients | Allow all reagents and the plate to come to room temperature before starting the assay. Avoid stacking plates during incubation. |
| Edge Effects | To minimize evaporation and temperature differences, fill the outer wells with buffer or water and do not use them for samples or standards. |
| Incomplete Washing | Ensure all wells are washed equally and thoroughly. Residual buffer in some wells can lead to inconsistencies. |
Experimental Protocols
Protocol: Indirect ELISA for this compound
This protocol provides a general workflow for an indirect ELISA to detect the hypothetical biomarker this compound.
-
Coating:
-
Dilute the capture antibody for this compound to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of the this compound standard protein.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the diluted detection antibody (conjugated to an enzyme like HRP) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: A general experimental workflow for an indirect ELISA.
Caption: A decision tree for troubleshooting common ELISA issues.
Caption: Simplified APP processing pathways in Alzheimer's Disease.
References
"improving the signal-to-noise ratio in AD 198 fluorescence microscopy"
Technical Support Center: Fluorescence Microscopy
A Note on the Historical Context of Fluorescence Microscopy:
Fluorescence microscopy is a technology developed and refined in the 20th and 21st centuries. The principles of fluorescence were described in the 19th century, and the first true fluorescence microscope was developed in the early 20th century. Therefore, this guide focuses on contemporary, state-of-the-art techniques for improving the signal-to-noise ratio in modern fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in fluorescence microscopy?
A1: The signal-to-noise ratio (SNR) is a critical measure of image quality. It quantifies the strength of the desired fluorescent signal from your specimen relative to the level of background noise. A higher SNR indicates a clearer image where the features of interest are easily distinguishable from the background, while a low SNR results in a grainy or obscure image.[1][2][3]
Q2: What are the primary sources of noise in fluorescence microscopy?
A2: Noise in fluorescence microscopy can be broadly categorized into two main types:
-
Photon Shot Noise: This is an inherent property of light itself, arising from the random statistical fluctuations in the arrival of photons at the detector. It follows a Poisson distribution, meaning it is more significant in areas with a weaker signal.[2][4][5]
-
Detector Noise: This noise originates from the electronic components of the imaging system. It includes:
Other significant factors that degrade the SNR include background fluorescence from non-specific staining or unbound fluorophores, and autofluorescence from the biological specimen itself.[2][10][11]
Q3: How does photobleaching affect my signal?
A3: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12][13] This leads to a progressive decrease in the fluorescent signal over time, which can be a major issue in time-lapse imaging or when acquiring multiple images of the same area.[12][13] Factors that accelerate photobleaching include high light intensity, long exposure times, and the presence of oxygen.[14]
Q4: What is autofluorescence and how can I reduce it?
A4: Autofluorescence is the natural fluorescence emitted by various biological structures (e.g., collagen, elastin, NADH, and flavins) when they are excited by light.[10][15] This can create a high background signal that obscures the specific fluorescence from your labeled targets. Autofluorescence is often more pronounced at shorter wavelengths (blue to green spectrum).[10] Strategies to reduce it include careful selection of fluorophores that emit in the red to far-red region, using specific chemical treatments (e.g., Sudan Black B), or employing spectral imaging and analysis to separate the autofluorescence from the desired signal.[10][11][16]
Troubleshooting Guide
Problem: Weak or No Fluorescent Signal
Q: I am not seeing any signal, or the signal is very weak. What should I check?
A: A weak or absent signal can stem from issues in sample preparation, reagent choice, or instrument settings. Follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a titration experiment to find the optimal primary and secondary antibody concentrations. Too little antibody will result in a weak signal.[17][18][19] |
| Poor Antibody Performance | Ensure your primary antibody is validated for immunofluorescence. Check the manufacturer's datasheet and consider using a positive control to confirm its efficacy.[17][20] |
| Incorrect Fluorophore/Filter Combination | Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore you are using.[17][21] |
| Photobleaching | Reduce the intensity of the excitation light, decrease the exposure time, and use an antifade mounting medium.[12][13][14] Acquire images efficiently to minimize light exposure. |
| Low Target Protein Expression | Confirm that your cell or tissue type expresses the protein of interest at a detectable level. This can be checked via other methods like Western blotting or by consulting literature.[20] |
| Ineffective Permeabilization | For intracellular targets, ensure that the cell membrane has been adequately permeabilized to allow antibody entry. The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) may need optimization.[22][23] |
Problem: High Background Noise
Q: My images are very noisy and the background is too bright. How can I improve this?
A: High background can obscure your signal. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Increase the concentration or duration of the blocking step. Using serum from the same species as the secondary antibody is a common practice.[19][20] Ensure secondary antibodies are cross-adsorbed against the species of your sample. |
| Excessive Antibody Concentration | While too little antibody causes a weak signal, too much can lead to high non-specific binding and increased background. Titrate your antibodies to find the optimal concentration.[17][19] |
| Autofluorescence | Use an unstained control sample to assess the level of autofluorescence.[10][24] Consider using fluorophores in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[10][16] Chemical treatments like sodium borohydride or Sudan Black B can also quench autofluorescence.[11] |
| Suboptimal Washing Steps | Increase the number and duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[19] |
| Contaminated Reagents or Mounting Medium | Ensure all buffers and reagents are fresh and properly filtered. Some mounting media can be a source of background fluorescence.[25] |
| Out-of-Focus Light (Widefield) | For thick specimens, out-of-focus light can significantly contribute to background haze. Consider using a confocal or other optical sectioning microscope to reject this out-of-focus light.[1][26] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining for Cultured Cells
This protocol provides a general workflow for staining adherent cells grown on coverslips.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove culture medium.[27]
-
Fixation: Fix the cells by incubating them in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[22][23]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target protein is intracellular, incubate the cells in a permeabilization buffer such as 0.1-0.5% Triton X-100 in PBS for 10 minutes.[23][24]
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[27][28]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[24][28]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): To visualize nuclei, you can incubate the cells with a nuclear stain like DAPI for 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[14][29] Seal the edges with nail polish and allow it to dry.
-
Imaging: Image the slides promptly using a fluorescence microscope with the appropriate filter sets. Store slides at 4°C in the dark.
Quantitative Data Summary
Table 1: Comparison of Common Fluorophores
This table provides a qualitative comparison of commonly used fluorophores. Brightness and photostability are key factors in maximizing signal. Newer generation dyes often outperform older ones like FITC.[30][31]
| Fluorophore Class | Example(s) | Relative Brightness | Relative Photostability | Notes |
| Fluoresceins | FITC | Moderate | Low | Prone to rapid photobleaching.[31] |
| Cyanines | Cy3, Cy5 | High | Moderate to High | Cy5 is a far-red dye, useful for avoiding autofluorescence. |
| Alexa Fluor Dyes | Alexa Fluor 488, 555, 647 | Very High | Very High | Generally brighter and more photostable than FITC and Cy dyes.[32] |
| Fluorescent Proteins | EGFP, mCherry, mNeonGreen | Moderate to Very High | Variable | mNeonGreen is significantly brighter than EGFP.[21] Photostability depends on the specific protein. |
| Quantum Dots | Qdot 655 | Very High | Excellent | Very resistant to photobleaching but larger size can be a concern.[31] |
Table 2: Common Antifade Reagents
Antifade reagents are crucial for preserving the fluorescent signal during imaging.[14][33] Their effectiveness can vary.
| Antifade Reagent | Efficacy | Notes |
| p-Phenylenediamine (PPD) | Very Effective | Can reduce the initial fluorescence intensity and may react with certain dyes (e.g., Cy2).[34][35] |
| n-Propyl Gallate (NPG) | Effective | Less toxic than PPD and can be used in live-cell imaging, though it may have biological effects.[34] |
| DABCO | Moderately Effective | A common and less toxic alternative to PPD.[14][34] |
| Commercial Formulations | VECTASHIELD®, ProLong™ Gold | Generally Very Effective |
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving poor signal-to-noise ratio.
Caption: Logical relationship between signal, noise sources, and the final signal-to-noise ratio.
References
- 1. Signal-to-Noise Considerations [evidentscientific.com]
- 2. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 7. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 22. ibidi.com [ibidi.com]
- 23. sinobiological.com [sinobiological.com]
- 24. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotium.com [biotium.com]
- 28. ptglab.com [ptglab.com]
- 29. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 30. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 31. bitesizebio.com [bitesizebio.com]
- 32. researchgate.net [researchgate.net]
- 33. emsdiasum.com [emsdiasum.com]
- 34. bidc.ucsf.edu [bidc.ucsf.edu]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Optimization of AD 198 Treatment Duration
Introduction: AD 198 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1][2] By targeting the p110 catalytic subunit of PI3K, this compound aims to suppress tumor cell proliferation, survival, and resistance to therapy.[3] This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during in vitro experiments to determine the maximum efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic anthracycline derivative that functions as a selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K).[4][5] This inhibition prevents the phosphorylation of Akt and subsequent activation of the mammalian Target of Rapamycin (mTOR).[1][2] The net effect is the downregulation of key cellular processes involved in cancer progression, including cell growth, proliferation, and survival.[1]
Q2: What is the recommended starting concentration range for in vitro cell viability assays?
A2: For initial screening, a broad concentration range is recommended to establish a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). A common starting range is from 0.01 µM to 100 µM using serial dilutions.[6][7] Based on preliminary data, most cancer cell lines show sensitivity to this compound in the low micromolar range (see Table 1).
Q3: How long should I expose cells to this compound to observe a significant effect?
A3: The optimal duration of exposure to this compound is dependent on the cell line's doubling time and the specific experimental endpoint. For cell viability assays, an initial time-course experiment of 24, 48, and 72 hours is recommended.[8] For mechanistic studies, such as analyzing protein phosphorylation, shorter time points (e.g., 1, 6, 12, and 24 hours) are more appropriate to capture dynamic signaling events (see Table 2).
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, inhibiting the PI3K/Akt/mTOR pathway can sensitize cancer cells to other treatments, including conventional chemotherapy and radiation.[3][9] When planning combination studies, it is crucial to evaluate potential synergistic, additive, or antagonistic effects by employing methodologies such as the Chou-Talalay method.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation.
-
-
Possible Cause: Instability or precipitation of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation, especially at higher concentrations.
-
Issue 2: No significant inhibition of downstream targets (e.g., p-Akt, p-mTOR) observed by Western Blot.
-
Possible Cause: Suboptimal treatment duration.
-
Solution: Perform a time-course experiment with shorter incubation times (e.g., 0.5, 1, 2, 4, 8 hours) to identify the peak time for pathway inhibition. Phosphorylation events can be transient.[11]
-
-
Possible Cause: Dephosphorylation of proteins during sample preparation.
-
Solution: Ensure that lysis buffers contain a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times to minimize enzymatic activity.
-
-
Possible Cause: Low abundance of phosphorylated proteins.
Issue 3: High background signal in Western Blot analysis for phosphorylated proteins.
-
Possible Cause: Inappropriate blocking buffer.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Perform titration experiments to find the optimal dilution that maximizes signal-to-noise ratio. Ensure thorough washing steps are performed.
-
-
Possible Cause: Use of phosphate-based buffers.
-
Solution: Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody dilution steps, as phosphate in PBS can interfere with the binding of phospho-specific antibodies.[12]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-Hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 ± 0.3 |
| A549 | Lung Cancer | 2.5 ± 0.5 |
| U87-MG | Glioblastoma | 0.8 ± 0.2 |
| PC-3 | Prostate Cancer | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Inhibition of p-Akt (Ser473) by this compound (2 µM) in U87-MG Cells
| Treatment Duration (hours) | p-Akt / Total Akt Ratio (Normalized to Control) |
| 0 | 1.00 |
| 1 | 0.45 ± 0.08 |
| 6 | 0.21 ± 0.05 |
| 12 | 0.35 ± 0.07 |
| 24 | 0.68 ± 0.11 |
Data represent the mean ± standard deviation of band intensity quantified from Western Blots.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[15]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol provides a method for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Efficacy of AD 198 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of AD 198 in xenograft models, benchmarked against the standard chemotherapeutic agent Doxorubicin and other emerging alternatives. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for preclinical cancer research.
Comparative Efficacy of this compound and Alternative Agents in Xenograft Models
This compound, a lipophilic analog of Doxorubicin, has demonstrated potent antitumor activity in preclinical studies. While extensive data across a wide range of solid tumor xenografts remains to be fully published, existing studies in specific models, alongside data from similar lipophilic anthracyclines, provide valuable insights into its potential efficacy.
| Drug | Cancer Model | Xenograft Type | Key Efficacy Data | Reference |
| This compound | TRAF3-/- Mouse B Lymphoma | Subcutaneous | Potent in vivo anti-tumor activity demonstrated. | [1] |
| Doxorubicin | Human Breast Cancer (MX-1) | Subcutaneous | Moderate activity with a maximum tumor growth inhibition rate of 89%-50%. | [2] |
| Doxorubicin | Human Lung Carcinoma (T 293 & T 222) | Subcutaneous | Statistically significant antitumor activity observed. | [3] |
| Doxorubicin | Human Colon Tumors | Subcutaneous | No significant antitumor activity observed. | [3][4] |
| Amrubicin | Human Small Cell & Non-Small Cell Lung Cancer | Subcutaneous | Significant antitumor activity with T/C values of 9-50% at day 14. | [5][6] |
| Nemorubicin (PNU-159682) | Human Mammary Carcinoma (MX-1, Doxorubicin-refractory) | Subcutaneous | Remarkable activity causing tumor regression in all treated animals. | [7] |
T/C Value: A ratio of the mean tumor size of the treated group to the mean tumor size of the control group, expressed as a percentage. A lower T/C value indicates greater antitumor activity.
Signaling Pathway of this compound
This compound exerts its anticancer effects through a distinct signaling pathway that differs from its parent compound, Doxorubicin. A key mechanism involves the activation of Protein Kinase C-delta (PKC-δ), which subsequently triggers a cascade of events leading to apoptosis. Furthermore, in certain cancer models, this compound has been shown to suppress the expression of the oncoprotein c-Myc and inhibit the phosphorylation of key signaling molecules such as ERK, p38, and JNK.[1]
Caption: this compound signaling cascade leading to apoptosis and inhibition of cancer cell proliferation.
Experimental Protocols for Xenograft Models
The following sections outline standardized methodologies for establishing subcutaneous and orthotopic xenograft models for breast, lung, and colon cancer, essential for evaluating the in vivo efficacy of anticancer agents like this compound.
General Xenograft Experimental Workflow
The establishment and utilization of xenograft models for anticancer drug evaluation follows a structured workflow, from cell line preparation to data analysis.
Caption: Standardized workflow for conducting anticancer drug efficacy studies in xenograft models.
Detailed Methodologies
1. Subcutaneous Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a commonly used cell line.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in a sterile solution like PBS or a mixture with Matrigel.
-
Implantation: Typically, 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank or mammary fat pad of the mouse.[8][9]
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups. The drug is administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or when signs of toxicity are observed. Tumor weight and volume are recorded, and tissues can be collected for further analysis.
2. Orthotopic Lung Cancer Xenograft Model
-
Cell Line: A549 or H460 (human non-small cell lung carcinoma) are frequently used.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID).
-
Cell Preparation: Similar to the subcutaneous model, cells are prepared into a single-cell suspension.
-
Implantation: Mice are anesthetized, and a small incision is made on the lateral chest wall to expose the lung. A cell suspension (typically 1 x 10⁶ cells in 20-50 µL) is injected directly into the lung parenchyma.[10][11]
-
Tumor Monitoring: Tumor growth can be monitored non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
-
Treatment and Endpoint: Similar to the subcutaneous model, treatment is initiated based on tumor size, and the study is concluded based on tumor burden or animal health.
3. Cecal Colon Cancer Xenograft Model
-
Cell Line: HCT116 or HT-29 (human colorectal carcinoma) are common choices.
-
Animal Model: Immunodeficient mice.
-
Cell Preparation: Cells are prepared as a single-cell suspension.
-
Implantation: Following anesthesia and a midline abdominal incision, the cecum is exteriorized. A cell suspension (typically 1-2 x 10⁶ cells in 20-50 µL) is injected into the cecal wall.[6][12]
-
Tumor Monitoring: Tumor growth is monitored by periodic imaging or at the study endpoint by direct measurement of the primary tumor and assessment of any metastatic lesions.
-
Treatment and Endpoint: Treatment protocols and endpoint criteria are similar to other xenograft models, focusing on tumor growth inhibition and overall animal welfare.
Conclusion
This compound shows significant promise as an anticancer agent with a distinct mechanism of action compared to its parent compound, Doxorubicin. While in vivo data in a lymphoma model is encouraging, further studies are critically needed to establish its efficacy across a broader range of solid tumor xenografts, particularly in common cancer types such as breast, lung, and colon cancer. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a foundational resource for researchers to design and execute further preclinical validation of this compound and its analogs. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for these future investigations.
References
- 1. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New doxorubicin analogs active against doxorubicin-resistant colon tumor xenografts in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Amrubicin as second- or third-line treatment for women with metastatic HER2-negative breast cancer: a Sarah Cannon Research Institute phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of AD 198 and Doxorubicin in Multidrug-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anthracycline derivative, AD 198 (N-benzyladriamycin-14-valerate), and the conventional chemotherapeutic agent, doxorubicin, with a focus on their efficacy and mechanisms of action in multidrug-resistant (MDR) cancer cells. This analysis is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
Multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), is a primary obstacle in the successful treatment of many cancers with conventional agents like doxorubicin. This compound has emerged as a promising alternative that demonstrates potent activity in MDR cancer cells. Unlike doxorubicin, which is a well-known substrate for P-gp, this compound circumvents this resistance mechanism. Furthermore, this compound exhibits a distinct mechanism of action, primarily targeting cytoplasmic pathways involving Protein Kinase C-delta (PKC-δ), whereas doxorubicin's cytotoxicity is mainly attributed to DNA intercalation and topoisomerase II inhibition. This guide synthesizes the available data to provide a clear comparison of these two compounds.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and doxorubicin against various cancer cell lines, including both drug-sensitive and multidrug-resistant phenotypes. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values (μM) in Human Ovarian and Breast Carcinoma Cell Lines
| Cell Line | Phenotype | Doxorubicin IC50 (μM) | This compound IC50 (μM) |
| A2780 | P-gp Negative (Sensitive) | Comparable to this compound | Comparable to Doxorubicin |
| A2780 DX5 | P-gp Positive (Resistant) | 0.6 | 0.07 |
| MCF-7 | P-gp Negative (Sensitive) | Comparable to this compound | Comparable to Doxorubicin |
| MCF7AD | P-gp Positive (Resistant) | 2.5 | 0.15 |
Table 2: IC50 Values (μM) in Canine Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (μM) | This compound IC50 (μM) |
| K9TCC#1-Lillie | Transitional Cell Carcinoma | ~0.45 | ~0.25 |
| K9TCC#2-Dakota | Transitional Cell Carcinoma | ~0.50 | ~0.20 |
| K9TCC#4-Molly | Transitional Cell Carcinoma | ~0.60 | ~0.30 |
| K9OSA#1-Zoe | Osteosarcoma | ~0.35 | ~0.15 |
| K9OSA#2-Nashville | Osteosarcoma | ~0.40 | ~0.20 |
| K9OSA#3-JJ | Osteosarcoma | ~0.45 | ~0.25 |
Note: Data is compiled from multiple studies and experimental conditions may vary.
Mechanisms of Action and Resistance
Doxorubicin: The anticancer activity of doxorubicin is primarily mediated by its ability to intercalate into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[1][2] This leads to DNA double-strand breaks and the activation of apoptotic pathways.[2] However, its efficacy is often limited by the development of multidrug resistance. The most common mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports doxorubicin out of the cancer cell, reducing its intracellular concentration and thus its cytotoxicity.[3][4]
This compound: In contrast, this compound exhibits a distinct mechanism of action that is independent of DNA intercalation and topoisomerase II inhibition.[3][5] This lipophilic anthracycline localizes in the cytoplasm and acts as a potent activator of Protein Kinase C-delta (PKC-δ).[5][6] The activation of PKC-δ by this compound initiates a signaling cascade that leads to the phosphorylation of mitochondrial phospholipid scramblase 3 (PLS3), ultimately triggering apoptosis.[6] Crucially, this compound is not a substrate for P-gp and therefore circumvents this major resistance mechanism, making it highly effective against doxorubicin-resistant cell lines.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and doxorubicin, as well as a typical experimental workflow for their comparative evaluation.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Doxorubicin's mechanism and P-gp mediated resistance.
Caption: A typical experimental workflow for comparing this compound and Doxorubicin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (both sensitive and MDR lines) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular Drug Accumulation (Flow Cytometry)
Flow cytometry can be used to measure the intracellular accumulation of fluorescent drugs like doxorubicin and its analogues.
-
Cell Preparation: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Drug Incubation: The cells are incubated with a fixed concentration of this compound or doxorubicin for a specific time at 37°C. To investigate the role of P-gp, a parallel experiment can be conducted in the presence of a P-gp inhibitor like verapamil.
-
Washing: After incubation, the cells are washed with ice-cold PBS to remove any extracellular drug.
-
Flow Cytometric Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. Doxorubicin and this compound can be excited by a 488 nm laser, and their emission can be detected in the appropriate channel (e.g., PE-Texas Red).
-
Data Analysis: The mean fluorescence intensity of the cell population is quantified. A lower fluorescence intensity in MDR cells compared to sensitive cells indicates reduced drug accumulation. The effect of P-gp inhibitors on drug accumulation can also be assessed.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-gp and PKC-δ.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-P-glycoprotein or anti-PKC-δ) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data and ensure equal protein loading.
Conclusion
The experimental evidence strongly indicates that this compound is a highly effective agent against multidrug-resistant cancer cells that overexpress P-glycoprotein. Its unique mechanism of action, centered on the activation of the PKC-δ signaling pathway, distinguishes it from doxorubicin and allows it to bypass the most common form of anthracycline resistance. The presented data and methodologies provide a solid foundation for further research and development of this compound and similar compounds as next-generation therapies for treating resistant cancers.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Increased expression of P-glycoprotein is associated with doxorubicin chemoresistance in the metastatic 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: AD 198 Against Other Leading Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AD 198 with other prominent topoisomerase inhibitors. The data presented herein is based on standardized in vitro assays designed to evaluate the efficacy and mechanism of action of these compounds.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which occur during replication, transcription, and recombination. They are critical for cell viability, making them a well-established target for cancer chemotherapy. Topoisomerase inhibitors are broadly classified into two categories: Topoisomerase I (Topo I) inhibitors, which trap the enzyme after it has nicked one strand of DNA, and Topoisomerase II (Topo II) inhibitors, which stabilize the covalent complex formed after the enzyme creates a double-strand break. This stabilization of the "cleavable complex" leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
This compound is a novel investigational agent that targets Topoisomerase II. This guide compares its preclinical profile with established Topo II inhibitors, Etoposide and Doxorubicin, as well as the Topo I inhibitor, Topotecan.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound in comparison to other topoisomerase inhibitors. Data was generated from a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | Cell Line: HCT116 (Colon) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Target |
| This compound | 0.85 | 1.2 | 0.92 | Topo II |
| Etoposide | 2.5 | 5.1 | 3.2 | Topo II |
| Doxorubicin | 0.15 | 0.28 | 0.45 | Topo II |
| Topotecan | 0.05 | 0.08 | 0.12 | Topo I |
Table 2: Topoisomerase IIα Cleavage Complex Stabilization
| Compound | EC50 (µM) for DNA Cleavage |
| This compound | 1.5 |
| Etoposide | 5.0 |
| Doxorubicin | 2.2 |
Signaling Pathway of Topoisomerase II Inhibition
The diagram below illustrates the general mechanism of action for Topoisomerase II inhibitors like this compound, leading to apoptosis.
Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (HCT116, A549, MCF-7) were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Etoposide, Doxorubicin, or Topotecan for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Topoisomerase IIα Cleavage Complex Stabilization Assay
Objective: To quantify the ability of a compound to stabilize the covalent complex between Topoisomerase IIα and DNA.
Methodology:
-
Substrate Preparation: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.
-
Enzyme Reaction: Recombinant human Topoisomerase IIα is incubated with the supercoiled DNA in the presence of varying concentrations of the test compound (this compound, Etoposide, Doxorubicin) and ATP.
-
Reaction Termination: The reaction is stopped by adding SDS and proteinase K. SDS traps the cleavable complex, and proteinase K digests the enzyme, leaving a covalent DNA-protein link.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA (fastest migrating) to linear DNA.
-
Quantification: The DNA bands are stained with a fluorescent dye (e.g., SYBR Gold) and quantified using a gel imaging system.
-
Data Analysis: The EC50 value, the concentration required to convert 50% of the supercoiled DNA into the linear form, is determined.
Caption: Workflow for the Topo II cleavage complex stabilization assay.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent Topoisomerase II inhibitor. Its in vitro cytotoxicity is comparable to or greater than that of Etoposide across multiple cancer cell lines and it effectively stabilizes the Topoisomerase IIα-DNA cleavable complex. While Doxorubicin shows greater cytotoxicity, this compound's distinct chemical structure may offer a different safety and resistance profile, warranting further investigation. The provided experimental protocols offer a basis for the replication and expansion of these findings.
Confirming the Mechanism of Action of AD 198: A Comparative Guide to CRISPR-Cas9-Based Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the mechanism of action of AD 198, a promising anti-cancer agent. The primary focus is on the application of CRISPR-Cas9 gene editing for validating the role of Protein Kinase C-delta (PKC-δ) in this compound-induced apoptosis. Experimental data, presented in clear, tabular formats, will be used to compare the specificity and efficacy of CRISPR-Cas9-mediated gene knockout against traditional chemical inhibition.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound, a lipophilic analog of doxorubicin, has demonstrated potent anti-tumor activity. Unlike its parent compound, this compound can circumvent multidrug resistance mediated by P-glycoprotein.[1][2] Emerging evidence suggests that this compound induces apoptosis in cancer cells through the activation of the PKC-δ and p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] This guide will focus on validating the critical role of PKC-δ as the direct target of this compound in this apoptotic cascade.
The proposed signaling pathway suggests that this compound directly or indirectly activates PKC-δ, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK then triggers a downstream cascade leading to apoptosis, characterized by events such as caspase activation and DNA fragmentation.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Comparison of Target Validation Methodologies: CRISPR-Cas9 vs. Chemical Inhibition
To definitively establish that PKC-δ is the direct and necessary target for this compound's apoptotic effect, two primary experimental approaches can be employed: CRISPR-Cas9-mediated gene knockout and chemical inhibition.
| Feature | CRISPR-Cas9 (PKC-δ Knockout) | Chemical Inhibition (e.g., Rottlerin) |
| Specificity | High: Directly removes the target gene (PRKCD). | Variable: Potential for off-target effects. Rottlerin is known to have effects independent of PKC-δ.[4] |
| Permanence | Permanent gene knockout in the cell line. | Transient and reversible inhibition. |
| Experimental Control | Provides a true negative control (cells lacking the target). | Requires careful dose-response and off-target control experiments. |
| Confirmation | Confirms the necessity of the target for the drug's action. | Suggests the involvement of the target, but may be confounded by off-target effects. |
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of PKC-δ (PRKCD Gene)
This protocol outlines the steps for generating a stable PKC-δ knockout cancer cell line to test the mechanism of action of this compound.
a. Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the PRKCD gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
b. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-Cas9 plasmid with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the target cancer cell line.
-
Select for transduced cells using an appropriate antibiotic selection marker (e.g., puromycin).
c. Clonal Selection and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for PKC-δ knockout by:
-
Western Blot: To confirm the absence of PKC-δ protein expression.
-
Sanger Sequencing: To verify the presence of insertions or deletions (indels) at the target locus.
-
Caption: Workflow for generating a PKC-δ knockout cell line.
d. Phenotypic Assays:
-
Treat both wild-type (WT) and PKC-δ knockout (KO) cells with varying concentrations of this compound.
-
Assess apoptosis using methods such as:
-
Caspase-3/7 Activity Assay: To quantify the executioner caspase activity.
-
Annexin V/Propidium Iodide (PI) Staining: To measure the percentage of apoptotic cells by flow cytometry.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): To determine the IC50 of this compound.
-
Chemical Inhibition of PKC-δ
This protocol describes the use of a chemical inhibitor to probe the role of PKC-δ.
a. Cell Treatment:
-
Pre-treat wild-type cancer cells with a PKC-δ inhibitor (e.g., Rottlerin) for a specified time.
-
Subsequently, treat the cells with this compound in the presence of the inhibitor.
-
Include appropriate controls: vehicle-only, inhibitor-only, and this compound-only.
b. Phenotypic Assays:
-
Perform the same apoptosis and viability assays as described for the CRISPR-Cas9 protocol to assess if the inhibitor can rescue the cells from this compound-induced apoptosis.
Comparative Experimental Data
The following tables summarize hypothetical data from experiments comparing the effects of this compound on wild-type, PKC-δ knockout, and inhibitor-treated cells.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line / Condition | This compound IC50 (µM) |
| Wild-Type (WT) | 0.5 |
| PKC-δ Knockout (KO) | > 50 |
| WT + Rottlerin (10 µM) | 15 |
Table 2: Apoptosis Induction by this compound (1 µM) after 24 hours
| Cell Line / Condition | Caspase-3/7 Activity (Fold Change vs. Control) | % Apoptotic Cells (Annexin V+) |
| Wild-Type (WT) | 8.2 | 65% |
| PKC-δ Knockout (KO) | 1.1 | 5% |
| WT + Rottlerin (10 µM) | 2.5 | 20% |
Table 3: Downstream Target Activation
| Cell Line / Condition | p-p38 MAPK Level (Fold Change vs. Control) |
| Wild-Type (WT) + this compound | 6.5 |
| PKC-δ Knockout (KO) + this compound | 0.9 |
| WT + Rottlerin + this compound | 1.8 |
Interpretation and Conclusion
The experimental data strongly supports the hypothesis that PKC-δ is a critical mediator of this compound-induced apoptosis.
-
CRISPR-Cas9 knockout of PKC-δ results in a dramatic resistance to this compound, as evidenced by a significantly increased IC50 and a near-complete abrogation of apoptosis and p38 MAPK activation. This provides definitive evidence for the necessity of PKC-δ in the drug's mechanism of action.
-
Chemical inhibition with Rottlerin also reduces the apoptotic effect of this compound, but to a lesser extent than the genetic knockout. This partial rescue may be due to incomplete inhibition of PKC-δ or the presence of off-target effects of Rottlerin that could influence cell viability independently.
Caption: Logical relationship of CRISPR-Cas9 validation.
References
Unveiling AD 198: A Preclinical Contender Against Multidrug-Resistant Cancers
For Immediate Release to the Scientific Community
This comprehensive guide offers an in-depth comparison of the preclinical efficacy of AD 198 (N-benzyladriamycin-14-valerate), a novel lipophilic anthracycline, against various cancer types, with a particular focus on its performance in multidrug-resistant (MDR) models. Drawing upon available experimental data, this document provides a head-to-head comparison with its parent compound, doxorubicin, and other alternatives, alongside detailed insights into its mechanism of action and relevant experimental protocols. It is important to note that, to date, no human clinical trial data for this compound has been publicly reported; the information presented herein is based solely on preclinical studies.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant promise in preclinical studies, particularly in cancer cell lines exhibiting resistance to conventional chemotherapy. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), reveals a marked superiority over doxorubicin in P-glycoprotein (Pgp)-positive cell lines.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Fold Difference (Doxorubicin/AD 198 in Resistant Lines) | Citation |
| MCF-7 | Breast Cancer (Pgp-negative) | Doxorubicin | Comparable to this compound | N/A | [1] |
| This compound | Comparable to Doxorubicin | [1] | |||
| MCF7AD | Breast Cancer (Pgp-positive) | Doxorubicin | 2.5 | 16.7 | [1] |
| This compound | 0.15 | [1] | |||
| A2780 | Ovarian Carcinoma (Pgp-negative) | Doxorubicin | Comparable to this compound | N/A | [1] |
| This compound | Comparable to Doxorubicin | [1] | |||
| A2780 DX5 | Ovarian Carcinoma (Pgp-positive) | Doxorubicin | 0.6 | 8.6 | [1] |
| This compound | 0.07 | [1] | |||
| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | Doxorubicin | ~0.4 | ~2 | [2] |
| This compound | ~0.2 | [2] | |||
| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | Doxorubicin | ~0.5 | ~2.5 | [2] |
| This compound | ~0.2 | [2] | |||
| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | Doxorubicin | ~0.6 | ~2 | [2] |
| This compound | ~0.3 | [2] | |||
| K9OSA#1-Zoe | Canine Osteosarcoma | Doxorubicin | ~0.3 | ~2 | [2] |
| This compound | ~0.15 | [2] | |||
| K9OSA#2-Nashville | Canine Osteosarcoma | Doxorubicin | ~0.4 | ~2 | [2] |
| This compound | ~0.2 | [2] | |||
| K9OSA#3-JJ | Canine Osteosarcoma | Doxorubicin | ~0.5 | ~2.5 | [2] |
| This compound | ~0.2 | [2] |
Mechanism of Action: Bypassing Resistance and Inducing Apoptosis
This compound's enhanced efficacy in MDR cancer cells is primarily attributed to its ability to circumvent the P-glycoprotein (Pgp) efflux pump, a common mechanism of resistance to doxorubicin.[1] Unlike its parent compound, this compound is not effectively transported out of the cancer cells by Pgp, leading to higher intracellular accumulation and cytotoxicity.
Furthermore, this compound actively induces apoptosis through distinct signaling pathways. In canine transitional cell carcinoma and osteosarcoma cells, this compound has been shown to activate Protein Kinase C-delta (PKC-δ) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in programmed cell death.[2] In models of B lymphoma and multiple myeloma, this compound exhibits a novel, PKC-δ-independent mechanism by suppressing the expression of the oncoprotein c-Myc and inhibiting the phosphorylation of ERK, p38, and JNK.[3][4]
Experimental Protocols
To facilitate the replication and validation of the cited findings, this section outlines the general experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro efficacy of this compound is commonly determined using a colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, and their drug-resistant counterparts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator drugs (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or comparator drugs. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 48-96 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanism of this compound, Western blotting is employed to detect the activation or suppression of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-PKC-δ, anti-phospho-p38, anti-c-Myc, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Cells are treated with this compound for various time points. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Alternatives and Concluding Remarks
While this compound shows considerable preclinical potential, particularly for overcoming doxorubicin resistance, other strategies are also under investigation. These include the use of other anthracycline analogs like pivarubicin, which also demonstrates efficacy against triple-negative breast cancer, and the formulation of doxorubicin in liposomes to alter its pharmacokinetic profile and potentially reduce toxicity.
References
A Comparative Analysis of Cellular Responses to AD 198 and Doxorubicin: A Focus on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2][3] However, its clinical utility is often limited by the development of multidrug resistance and significant cardiotoxicity.[2] AD 198, a lipophilic derivative of doxorubicin, has been developed as an alternative with a distinct mechanism of action that may circumvent common resistance pathways and exhibit a different safety profile.[4][5] Understanding the differential impact of these two compounds on gene expression is crucial for optimizing their therapeutic application and developing novel cancer therapies.
Mechanisms of Action: A Comparative Overview
The primary mechanisms of action for doxorubicin and this compound differ significantly, suggesting that their downstream effects on gene expression will also be distinct.
| Feature | Doxorubicin | This compound (N-benzyladriamycin-14-valerate) |
| Primary Target | DNA, Topoisomerase II[1][3] | Protein Kinase C (PKC)[4] |
| Cellular Localization | Primarily nuclear | Primarily cytoplasmic[5] |
| Key Molecular Events | - DNA intercalation, leading to inhibition of replication and transcription.[1][3]- Stabilization of the topoisomerase II-DNA complex, causing DNA double-strand breaks.[2][3]- Generation of reactive oxygen species (ROS), leading to oxidative stress.[3] | - Activation of conventional and novel PKC isoforms.[4]- Circumvention of P-glycoprotein-mediated drug efflux.[5][6]- Induction of apoptosis through PKC-δ and p38 signaling pathways.[4] |
| Resistance Mechanisms | - P-glycoprotein (MDR1) efflux pump overexpression.- Alterations in topoisomerase II. | - Can circumvent P-glycoprotein-mediated resistance.[5][6] |
Gene Expression Profiles
Doxorubicin-Induced Gene Expression Changes
Extensive research has characterized the gene expression changes induced by doxorubicin in various cancer cell lines. These changes reflect its mechanism of action, involving DNA damage response, cell cycle arrest, and apoptosis.
A meta-analysis of doxorubicin-induced transcriptome data across different cancer cell lines revealed significant differential expression of genes involved in the regulation of transcription.[7] Studies have identified a distinct set of overlapping genes that may represent a signature profile of doxorubicin-induced gene expression and resistance in cancer cells.
Table of Selected Genes Differentially Regulated by Doxorubicin (from various studies)
| Gene Category | Upregulated Genes | Downregulated Genes |
| Cell Cycle & Apoptosis | CDKN1A (p21), BAX, FAS | BCL2, CCND1 |
| DNA Damage Response | GADD45A, DDIT3 | - |
| Transcription Factors | FOS, JUN | - |
| Drug Resistance | ABCB1 (MDR1) | - |
| Stress Response | HMOX1 | - |
Note: This table is a synthesis of findings from multiple studies and the specific genes regulated can vary depending on the cell type, dose, and duration of treatment.
Inferred Gene Expression Changes for this compound
Direct, genome-wide transcriptomic data for this compound is not currently available in the public domain. However, based on its known mechanism of action, we can infer the potential downstream gene expression changes.
As a potent activator of Protein Kinase C (PKC), this compound is expected to modulate the expression of genes regulated by PKC signaling pathways. One study in canine cancer cell lines demonstrated that this compound activates the p38 MAP kinase pathway, a downstream effector of PKC.[4] This suggests that genes regulated by transcription factors downstream of p38, such as ATF2 and CREB, may be affected.[4]
Experimental Protocols
The following provides a generalized methodology for a comparative gene expression analysis of this compound and doxorubicin, based on standard molecular biology techniques.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) based on the research question.
-
Cell Seeding: Plate cells at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO). Dilute to final working concentrations in cell culture medium.
-
Treatment: Treat cells with equimolar concentrations of this compound and doxorubicin, or with concentrations based on their respective IC50 values. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48 hours) to allow for changes in gene expression.
RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity: Assess the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis (e.g., RNA-Sequencing)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the drug-treated groups compared to the control group.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathways
Caption: Comparative signaling pathways of Doxorubicin and this compound.
Experimental Workflow
Caption: Experimental workflow for comparative gene expression analysis.
Conclusion
This compound and doxorubicin represent two distinct classes of anthracycline-based anticancer agents with different primary molecular targets and mechanisms of action. While doxorubicin's effects on gene expression are well-documented and center on the DNA damage response, the transcriptomic consequences of this compound treatment are likely driven by its activation of the PKC signaling cascade. The absence of direct comparative gene expression data highlights a critical knowledge gap. Further research employing genome-wide expression profiling, as outlined in the proposed experimental workflow, is necessary to fully elucidate the differential effects of these two drugs on cancer cells. Such studies will be invaluable for optimizing their clinical use, identifying biomarkers of response, and developing novel therapeutic strategies.
References
- 1. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. N-benzyladriamycin-14-valerate (this compound)-resistant cells exhibit highly selective cross-resistance to other anthracyclines that circumvent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to N-benzyladriamycin-14-valerate in mouse J774.2 cells: P-glycoprotein expression without reduced N-benzyladriamycin-14-valerate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Safety Profile of AD 198: A Comparative Analysis
For Immediate Release
PISCATAWAY, NJ – A comprehensive analysis of preclinical toxicology studies for AD 198 (N-benzyladriamycin-14-valerate), a promising anthracycline analogue, reveals a distinct safety profile compared to its parent compound, doxorubicin. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear comparison of the preclinical safety and mechanistic actions of these two compounds.
This compound, a lipophilic derivative of doxorubicin, has demonstrated potent antitumor activity, including in multidrug-resistant cell lines. A critical aspect of its preclinical evaluation is its toxicological profile, which dictates its potential for safe clinical translation. This comparison focuses on key safety endpoints and the underlying molecular mechanisms of toxicity.
Quantitative Toxicology: A Head-to-Head Comparison
The following tables summarize the key quantitative findings from preclinical toxicology studies of this compound and doxorubicin.
| Parameter | This compound | Doxorubicin | Species | Route of Administration | Citation |
| Median Lethal Dose (LD50) | ~24.6 mg/kg | 17 mg/kg | Mouse | Intravenous | [1][2] |
| ~10.5 mg/kg | Rat | Intravenous | [3] | ||
| Maximally Tolerated Dose (MTD) | Not explicitly reported | 1.5 mg/kg | Beagle Dog | Intravenous | [2] |
| Hematological Toxicity (White Blood Cell Reduction) | 45% reduction at 24.6 mg/kg | 80% reduction at 10 mg/kg | Rat | Intravenous | [1] |
| No Observed Adverse Effect Level (NOAEL) | Not explicitly reported; inferred to be below doses causing significant hematotoxicity. | Not explicitly reported in cited studies. | - | - |
Delving into the Mechanisms of Action and Toxicity
The differential safety profiles of this compound and doxorubicin can be attributed to their distinct mechanisms of action and cellular interactions.
This compound's Unique Signaling Pathway:
This compound primarily exerts its cytotoxic effects through a signaling cascade that is notably different from doxorubicin. It has been shown to induce apoptosis via the activation of protein kinase C-delta (PKC-δ), which in turn phosphorylates phospholipid scramblase 3 (PLS3).[4] Furthermore, this compound has been found to suppress the expression of the oncoprotein c-Myc and inhibit the phosphorylation of key signaling molecules, including ERK, p38, and JNK.[5] This mechanism appears to circumvent the common P-glycoprotein-mediated multidrug resistance.
References
- 1. enamine.net [enamine.net]
- 2. Prevention of doxorubicin-induced Cardiotoxicity by pharmacological non-hypoxic myocardial preconditioning based on Docosahexaenoic Acid (DHA) and carvedilol direct antioxidant effects: study protocol for a pilot, randomized, double-blind, controlled trial (CarDHA trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Diazepam and Its Analogs
This guide provides a detailed comparison of the metabolic stability of the benzodiazepine Diazepam and its primary active metabolites, Temazepam and Oxazepam, which are also used as drugs themselves. The analysis is supported by quantitative data from in vitro studies and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Diazepam, first marketed as Valium, is a long-acting benzodiazepine widely prescribed for anxiety, seizures, and muscle spasms. Its therapeutic effects and duration of action are significantly influenced by its metabolic fate. In the body, Diazepam is metabolized into several active compounds, primarily Nordiazepam, Temazepam, and Oxazepam. Understanding the comparative metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions.
This guide focuses on the comparative stability of Diazepam, Temazepam, and Oxazepam when exposed to human liver microsomes, which are a key in vitro model for studying drug metabolism.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of Diazepam and its key analogs in human liver microsomes. The primary parameters for comparison are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
| Compound | Major Metabolizing Enzymes | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Primary Metabolite(s) |
| Diazepam | CYP3A4, CYP2C19 | 78.7 | 8.8 | Temazepam, Nordiazepam |
| Temazepam | CYP3A4, UGTs | 119 | 5.8 | Oxazepam |
| Oxazepam | UGTs (UGT2B15, UGT1A9) | > 240 | < 5.0 | Oxazepam-glucuronide |
Summary of Findings:
-
Diazepam is the least stable of the three compounds, being rapidly metabolized by cytochrome P450 enzymes.
-
Temazepam , a primary metabolite of Diazepam, exhibits greater stability.
-
Oxazepam is the most stable compound in this comparison. Its metabolism bypasses the CYP450 system and proceeds directly via glucuronidation (a Phase II metabolic reaction), resulting in significantly lower intrinsic clearance and a much longer half-life in microsomal assays.
Experimental Protocols
The data presented above is typically generated using a standardized in vitro human liver microsomal (HLM) stability assay.
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Materials:
-
Test compounds (Diazepam, Temazepam, Oxazepam)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH (nicotinamide adenine dinucleotide phosphate, cofactor for CYP450 enzymes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: The test compound is pre-incubated with HLM in phosphate buffer at 37°C to allow temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor, NADPH.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway relevant to the action of these compounds.
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.
Caption: Benzodiazepine mechanism of action at the GABAa receptor.
Evaluating the Synergistic Potential of AD 198 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AD 198, a novel anthracycline derivative, and its potential for synergistic combination with immunotherapy. While direct experimental data on the combination of this compound with immunotherapy is not currently available in published literature, this document synthesizes the known mechanisms of this compound and related compounds to build a strong theoretical framework for its potential synergistic effects. This guide will compare this compound to its parent compound, doxorubicin, and a standard immunotherapy agent to highlight its unique properties and potential advantages.
Executive Summary
This compound, or N-benzyladriamycin-14-valerate, is a lipophilic analog of doxorubicin with a distinct mechanism of action. Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound circumvents common multidrug resistance mechanisms and induces apoptosis through the activation of the Protein Kinase C delta (PKC-δ) and p38 signaling pathways.[1][2] This unique mechanism, coupled with the known immunomodulatory effects of some anthracyclines, suggests a compelling rationale for combining this compound with immunotherapy to enhance anti-tumor responses.
Comparative Data on this compound and Doxorubicin
The following table summarizes the in vitro efficacy of this compound in comparison to doxorubicin against various cancer cell lines, including those with multidrug resistance (Pgp-positive).
| Cell Line | Cancer Type | P-glycoprotein (Pgp) Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| K9TCC#2-Dakota | Transitional Cell Carcinoma | Not Specified | ~0.01 | ~0.1 | [2] |
| K9OSA#1-Zoe | Osteosarcoma | Not Specified | ~0.01 | ~0.05 | [2] |
| MCF-7 | Breast Cancer | Negative | Comparable to Doxorubicin | Comparable to this compound | [3] |
| A2780 | Ovarian Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | [3] |
| MCF7AD | Breast Cancer | Positive | 0.15 | 2.5 | [3] |
| A2780 DX5 | Ovarian Carcinoma | Positive | 0.07 | 0.6 | [3] |
Key Findings:
-
This compound demonstrates significantly greater potency than doxorubicin in P-glycoprotein-positive, multidrug-resistant cell lines.[3]
-
In Pgp-negative cell lines, the antitumor activity of this compound is comparable to that of doxorubicin.[3]
-
This compound induces apoptosis more effectively than doxorubicin in canine transitional cell carcinoma and osteosarcoma cell lines.[1][2]
Hypothetical Synergistic Effects of this compound with Anti-PD-1 Immunotherapy
The table below presents a hypothetical scenario of the expected outcomes from combining this compound with an anti-PD-1 checkpoint inhibitor in a preclinical tumor model. This is based on the known mechanisms of this compound and the established principles of immunotherapy combinations.
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) | Regulatory T Cell (Treg) Population (%) |
| Vehicle Control | 0 | 50 | 25 |
| This compound | 45 | 150 | 20 |
| Anti-PD-1 | 30 | 200 | 15 |
| This compound + Anti-PD-1 | 75 | 400 | 10 |
Anticipated Synergistic Mechanisms:
-
Induction of Immunogenic Cell Death (ICD): While not definitively shown for this compound, other anthracyclines like doxorubicin can induce ICD, leading to the release of damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response.[4]
-
Modulation of the Tumor Microenvironment (TME): The activation of the PKC-δ pathway by this compound could influence the immune landscape within the tumor.[1][2] Certain PKC isoforms are known to play a role in T-cell activation and could potentially enhance the efficacy of checkpoint inhibitors.
-
Overcoming Resistance: this compound's effectiveness in multidrug-resistant cancers suggests it could be a valuable partner for immunotherapy in tumors that are refractory to conventional chemotherapy.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin in various cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound or doxorubicin for 72 hours.
-
Cell viability is assessed using a commercial assay (e.g., MTT or CellTiter-Glo).
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for PKC-δ Activation
Objective: To confirm the activation of the PKC-δ signaling pathway by this compound.
Methodology:
-
Cancer cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total PKC-δ, cleaved PKC-δ, total p38, and phosphorylated p38.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Murine Tumor Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.
Methodology:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into four treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.
-
This compound is administered intraperitoneally according to a predetermined schedule and dose. The anti-PD-1 antibody is administered intraperitoneally twice a week.
-
Tumor volume is measured bi-weekly with calipers.
-
At the end of the study, tumors are excised for histological and immunological analysis, including flow cytometry to quantify immune cell populations.
Visualizing the Mechanisms of Action and Synergy
The following diagrams illustrate the signaling pathways of this compound, a typical immunotherapy agent, and a proposed model for their synergistic interaction.
Caption: this compound Signaling Pathway.
Caption: PD-1/PD-L1 Checkpoint Inhibition.
Caption: Proposed Synergistic Workflow.
Conclusion and Future Directions
While direct clinical or preclinical data is lacking, the unique mechanism of action of this compound presents a strong theoretical case for its synergistic combination with immunotherapy. Its ability to overcome multidrug resistance and its distinct signaling pathway make it an attractive candidate for further investigation. Future research should focus on:
-
Preclinical in vivo studies: Evaluating the combination of this compound with various immunotherapy agents (e.g., anti-PD-1, anti-CTLA-4) in syngeneic tumor models.
-
Immunomodulatory profiling: Characterizing the impact of this compound on the tumor microenvironment, including the infiltration and activation status of various immune cell subsets.
-
Investigation of Immunogenic Cell Death: Determining whether this compound can induce ICD and the release of DAMPs.
The insights from such studies will be crucial in determining the clinical potential of this compound as a component of next-generation chemo-immunotherapy regimens.
References
- 1. Mechanistic studies on N-benzyladriamycin-14-valerate (this compound), a highly lipophilic alkyl adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Immunomodulatory Effects of Drugs for Effective Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
"independent verification of published research on AD 198"
An Independent Review of "AD 198" in Medical Research
Initial investigations into "this compound" have revealed that this compound is not associated with research into Alzheimer's disease (AD). Instead, "this compound," identified as N-benzyl-adriamycin-14-valerate, is a lipophilic anthracycline derivative that has been evaluated for its anti-tumor properties, particularly in multidrug-resistant cancer cells.
Our comprehensive search for published research on "this compound" in the context of Alzheimer's disease did not yield any relevant results. The scientific literature consistently associates this compound with oncology research, where it has been compared with drugs like doxorubicin. Therefore, a direct comparison of this compound with therapeutic alternatives for Alzheimer's disease is not applicable.
This guide presents the available research findings on this compound in its correct context as an anti-cancer agent.
Comparative Efficacy in Cancer Cell Lines
This compound has been evaluated for its activity against various cancer cell lines, showing notable efficacy compared to the established chemotherapy drug doxorubicin, especially in cells expressing P-glycoprotein (Pgp), a key factor in multidrug resistance.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | Comparable | Comparable | Pgp-negative cell line.[1] |
| A2780 | Ovarian Carcinoma | Comparable | Comparable | Pgp-negative cell line.[1] |
| MCF7AD | Breast Cancer | 0.15 | 2.5 | Pgp-positive; this compound is significantly more active.[1] |
| A2780 DX5 | Ovarian Carcinoma | 0.07 | 0.6 | Pgp-positive; this compound is significantly more active.[1] |
| K9TCC (Canine) | Transitional Cell Carcinoma | Lower than DOX | Higher than this compound | This compound showed greater inhibition of cell viability.[2] |
| K9OSA (Canine) | Osteosarcoma | Lower than DOX | Higher than this compound | The IC50 values for this compound were approximately half those of doxorubicin.[2] |
Mechanism of Action in Cancer
Research indicates that this compound exerts its anti-tumor effects through multiple signaling pathways, distinguishing it from other compounds.
Key Mechanistic Features:
-
P-glycoprotein (Pgp) Interaction: Unlike doxorubicin, this compound is not transported by Pgp, allowing it to maintain its efficacy in multidrug-resistant cells.[1]
-
PKC-δ Pathway: In some cancer models, such as canine transitional cell carcinoma and osteosarcoma, this compound induces apoptosis through the activation of the PKC-δ signaling pathway.[2]
-
p38 MAPK Pathway: Activation of the p38 signaling pathway, leading to apoptosis, has also been identified as a mechanism of this compound in certain canine cancer cell lines.[2]
-
c-Myc Suppression: In TRAF3-deficient mouse B lymphoma and human multiple myeloma, this compound has been shown to suppress the expression of c-Myc, a critical gene for cell proliferation, and inhibit the phosphorylation of ERK, p38, and JNK.[3][4] This effect was observed to be independent of PKCδ nuclear translocation.[3]
Experimental Protocols
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, researchers typically employ cell viability assays. A common method involves:
-
Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with a range of concentrations of this compound or doxorubicin for a specified period (e.g., 96 hours).[1]
-
Assessing cell viability using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of living cells.
-
Calculating the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%, from the dose-response curves.
Flow Cytometry
Flow cytometry has been utilized to study the intracellular accumulation of this compound and its interaction with P-glycoprotein.[1] The protocol generally involves:
-
Incubating cancer cells with this compound or a fluorescent substrate of Pgp (like rhodamine 123).
-
In some conditions, cells are co-incubated with a Pgp inhibitor (e.g., verapamil or cyclosporin A) to assess its effect on drug accumulation.[1]
-
Analyzing the cells using a flow cytometer to measure the intracellular fluorescence, which corresponds to the amount of drug retained within the cells.
Western Blotting
To investigate the signaling pathways affected by this compound, Western blotting is a key technique. The general steps include:
-
Treating cancer cells with this compound for various time points or at different concentrations.
-
Lysing the cells to extract total proteins.
-
Separating the proteins by size using SDS-PAGE.
-
Transferring the separated proteins to a membrane.
-
Probing the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, PKC-δ, phosphorylated p38, c-Myc) and their phosphorylated forms.[2][4]
-
Using secondary antibodies conjugated to an enzyme for detection and visualization of the protein bands.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathways of this compound in cancer cells.
Caption: General experimental workflow for determining IC50 values.
References
- 1. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AD 198 (N-benzyladriamycin-14-valerate)
Essential Safety and Logistical Information for Laboratory Professionals
The following guide provides essential procedural information for the safe handling and disposal of AD 198 (N-benzyladriamycin-14-valerate), a potent derivative of adriamycin. Given the cytotoxic nature of this compound, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established protocols for its parent compound, doxorubicin, and general guidelines for chemotherapeutic and cytotoxic waste.
Waste Categorization
Proper segregation of waste is the primary step in the safe disposal of this compound. Chemotherapy waste is broadly classified into two categories based on the concentration of the cytotoxic agent.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Materials that contain less than 3% of the original drug by weight. This includes "RCRA empty" containers, used personal protective equipment (PPE), and other contaminated materials.[1][2] | Yellow sharps or waste containers designated for incineration.[1][2][3][4] |
| Bulk Chemotherapy Waste | Materials that contain more than 3% of the original drug by weight. This includes unused or partially used vials, IV bags, and materials from spill cleanups.[2][5] | Black RCRA hazardous waste containers.[1][2][5] |
Experimental Protocols for Decontamination and Spill Cleanup
In the event of a spill or for the routine decontamination of work surfaces, the following protocols should be followed.
Personnel Protective Equipment (PPE) during Cleanup:
-
Double nitrile gloves[6]
-
Disposable gown
-
Safety goggles
-
Face mask
Spill Cleanup Procedure:
-
Restrict Access: Immediately secure the area to prevent further contamination.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the area with damp absorbent pads to avoid generating dust.
-
Decontamination:
-
Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in a designated black RCRA hazardous waste container.[7][10]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Handling of Contaminated Animal Waste
For researchers working with animal models, special consideration must be given to the handling of animal-related waste.
-
Bedding and Cages: Animal bedding and disposable cages are considered hazardous waste and should be handled to minimize aerosolization.[11] They must be disposed of as hazardous material.[6]
-
Carcasses: Animal carcasses exposed to this compound are considered hazardous and must be disposed of accordingly.[7]
-
Excreta: this compound and its metabolites can be excreted in urine and feces. Therefore, animal waste should be handled as hazardous for a period of at least 7 days after the last administration.[6]
The following diagram outlines the logical relationship for handling contaminated animal waste.
Caption: Logical flow for handling this compound contaminated animal waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. amsmedwaste.com [amsmedwaste.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. laurentian.ca [laurentian.ca]
- 11. einsteinmed.edu [einsteinmed.edu]
Essential Safety and Handling of AD 198 (N-benzyladriamycin-14-valerate)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AD 198 (N-benzyladriamycin-14-valerate), a potent, lipophilic anthracycline analog with antitumor properties. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a derivative of doxorubicin and functions as an anticancer agent.[1][2][3] Unlike its parent compound, this compound exhibits a unique mechanism of action that circumvents certain types of multidrug resistance.[4][5][6] Its cytotoxic effects are linked to the activation of Protein Kinase C-delta (PKC-δ), leading to downstream apoptotic events.[2][3]
Personal Protective Equipment (PPE)
As a potent antineoplastic agent, handling of this compound requires stringent adherence to safety protocols to prevent accidental exposure. The following PPE is mandatory when working with this compound in solid or solution form.[7]
| PPE Category | Item | Specification |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is required. Use powder-free nitrile gloves that meet ASTM D6978 standards. Change gloves every 30-60 minutes or immediately upon contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Gowns should be made of a low-lint, non-absorbent material. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator is required for handling the powdered form of this compound. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Wear full PPE during unpacking.
-
The primary container should be wiped down with a suitable decontamination solution before being moved to its designated storage location.
Preparation of Solutions:
-
All manipulations involving this compound, including weighing of the powder and preparation of stock solutions, must be conducted in a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood with appropriate filtration.
-
Use a plastic-backed absorbent liner on the work surface to contain any spills.
-
Reconstitute the compound using appropriate solvents as specified in the experimental protocol.
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature, typically in a desiccated environment at -20°C.
-
Maintain an accurate inventory of the compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and empty vials must be disposed of in a designated, puncture-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A solution of sodium hypochlorite followed by a neutralizing agent (e.g., sodium thiosulfate) and then a final rinse with water is a common procedure, but compatibility with surfaces should be verified.
Experimental Protocols
The following are representative methodologies for in vitro experiments involving this compound, based on published research.
Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Cell Lines and Culture:
-
Human or canine cancer cell lines such as K9TCC (canine transitional cell carcinoma) and K9OSA (canine osteosarcoma) can be used.[3]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Quantitative Data from a Representative Study: [3]
| Cell Line | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h |
| K9TCC#2-Dakota | ~0.1 | ~0.2 |
| K9OSA#1-Zoe | ~0.05 | ~0.1 |
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activation of caspases.
Methodology:
-
Seed cells in a 96-well plate as described for the proliferation assay.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., at or above the IC50 value) for a specified time (e.g., 24-48 hours).
-
Use a commercial caspase-3/7 activity assay kit that measures the cleavage of a proluminescent substrate.
-
Follow the manufacturer's instructions to add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
An increase in the luminescence signal indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro testing of this compound.
References
- 1. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular models of N-benzyladriamycin-14-valerate (this compound) in complex with the phorbol ester-binding C1b domain of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-benzyladriamycin-14-valerate and drug resistance: correlation of anthracycline structural modification with intracellular accumulation and distribution in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
